1-Methyl-2-(tributylstannyl)pyrrole
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tributyl-(1-methylpyrrol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINAKCGOEKXDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377709 | |
| Record name | 1-Methyl-2-(tributylstannyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118486-97-8 | |
| Record name | 1-Methyl-2-(tributylstannyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-(tributylstannyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methyl-2-(tributylstannyl)pyrrole CAS number 118486-97-8
CAS Number: 118486-97-8
A Comprehensive Overview for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of 1-Methyl-2-(tributylstannyl)pyrrole, a key organostannane reagent utilized in organic synthesis. The guide covers its chemical and physical properties, primary applications, representative experimental protocols, and essential safety information, tailored for professionals in research and development.
Compound Identification
This compound is an organometallic compound featuring a tributyltin group attached to the 2-position of an N-methylated pyrrole ring. This structure makes it a valuable partner in cross-coupling reactions.
| Identifier | Value |
| CAS Number | 118486-97-8[1][2][3][4][5] |
| IUPAC Name | tributyl-(1-methylpyrrol-2-yl)stannane[5][6] |
| Synonyms | (1-Methylpyrrol-2-yl)tributyltin, 2-(Tributylstannyl)-1-methylpyrrole, N-Methyl-2-(tributylstannyl)pyrrole[1][7] |
| Molecular Formula | C₁₇H₃₃NSn[3] |
| Molecular Weight | 370.16 g/mol [1][2] |
| InChI Key | DINAKCGOEKXDTP-UHFFFAOYSA-N[1][5] |
| SMILES | CCCC--INVALID-LINK--(CCCC)c1cccn1C[1] |
| MDL Number | MFCD01319022[1][5][7] |
Physicochemical Properties
The compound is a liquid under standard conditions with a high boiling point. It is generally not miscible with water.[5] Proper storage is critical to maintain its stability and reactivity.
| Property | Value |
| Density | 1.1223 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.5107[1][2] |
| Boiling Point | 376.3 ± 34.0 °C (Predicted)[2] |
| Flash Point | 98.3 °C (208.9 °F) - closed cup[1][5] |
| Assay | 95%[1] |
| Storage Temperature | −20°C[1], Store in a cool place[5] |
| Solubility | Not miscible or difficult to mix with water.[5] |
Core Application: Stille Cross-Coupling Reactions
The primary and most well-documented application of this compound is as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions.[1] This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate. The pyrrole moiety is a common structural motif in pharmaceuticals and functional materials, making this reagent a valuable building block.
Key applications include the synthesis of:
-
Bithienylpyrrole derivatives: Created by reacting with bithienyl bromides in the presence of a palladium catalyst.[1]
-
Conducting polymers: Used to synthesize monomers like Di(bisthienyl)-o-carborane (DBTC) which can be electropolymerized.[1]
-
Organic photocatalysts: Employed in the synthesis of polymers like Poly(Py-BTz-Py) via Stille coupling, which can be used for C-C bond formation under visible light.[1]
Below is a diagram illustrating the catalytic cycle of the Stille reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
While specific reaction conditions can vary, a general protocol for using this compound in a Stille coupling reaction is outlined below. This methodology is based on a cited procedure for the synthesis of (bi)thienylpyrroles.[2]
General Protocol for Stille Coupling:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the organic halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and an appropriate solvent (e.g., toluene).
-
Reagent Addition: Add this compound (1.0-1.2 eq.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for a specified time (e.g., 24 hours), monitoring the reaction progress by TLC or GC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. The mixture may be filtered (e.g., through Celite) to remove the catalyst. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by extraction with an organic solvent.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
The following diagram illustrates a typical experimental workflow.
Caption: General workflow for a Stille coupling experiment.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[6] Prolonged or repeated exposure may cause damage to organs.[6]
| GHS Hazard Information | Details |
| Signal Word | Danger [1] |
| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment) |
| Hazard Statements | H301: Toxic if swallowed.[6] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H360FD: May damage fertility. May damage the unborn child.[1] H372: Causes damage to organs through prolonged or repeated exposure.[1][6] H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P202: Do not handle until all safety precautions have been read and understood.[1] P273: Avoid release to the environment.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from oxidizing agents.[5]
References
- 1. This compound 95 118486-97-8 [sigmaaldrich.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. 1-METHYL-2-(TRIBUTYLSTANNYL)-1H-PYRROLE | CAS 118486-97-8 [matrix-fine-chemicals.com]
- 4. do.labnovo.com [do.labnovo.com]
- 5. 1-Methyl-2-(tri-n-butylstannyl)pyrrole, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1-methyl-2-(tributylstannyl)-1H-pyrrole | C17H33NSn | CID 2769397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 118486-97-8 | CAS DataBase [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-(tributylstannyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-2-(tributylstannyl)pyrrole, a valuable reagent in organic synthesis, particularly in the construction of complex molecules through Stille cross-coupling reactions. This document details the necessary precursors, reaction schemes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a key building block in synthetic chemistry, enabling the introduction of a 1-methylpyrrol-2-yl moiety into various organic frameworks. Its utility is primarily demonstrated in palladium-catalyzed Stille couplings, a powerful carbon-carbon bond-forming reaction with broad functional group tolerance. The synthesis of this organostannane reagent is typically achieved in a two-step process, commencing with the N-methylation of pyrrole, followed by a regioselective stannylation at the 2-position of the pyrrole ring.
Synthetic Pathway
The synthesis of this compound proceeds through two sequential reactions:
-
N-Methylation of Pyrrole: The initial step involves the deprotonation of pyrrole with a suitable base, followed by quenching with a methylating agent to yield 1-methylpyrrole.
-
Stannylation of 1-Methylpyrrole: The second step is a directed lithiation of 1-methylpyrrole at the C2 position using a strong organolithium base, followed by the introduction of the tributylstannyl group via reaction with tributyltin chloride.
Experimental Protocols
Step 1: Synthesis of 1-Methylpyrrole
This procedure outlines the N-methylation of pyrrole using sodium hydride and methyl iodide.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrrole | 67.09 | 10.0 g | 0.149 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 6.56 g | 0.164 |
| Methyl Iodide | 141.94 | 23.2 g (10.2 mL) | 0.164 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Aqueous Ammonium Chloride | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (6.56 g, 0.164 mol) in mineral oil.
-
The mineral oil is removed by washing the sodium hydride with hexanes (3 x 20 mL) under a nitrogen atmosphere.
-
Anhydrous tetrahydrofuran (100 mL) is added to the flask.
-
A solution of pyrrole (10.0 g, 0.149 mol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is then cooled back to 0 °C, and methyl iodide (23.2 g, 10.2 mL, 0.164 mol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford 1-methylpyrrole as a colorless liquid.
Quantitative Data:
| Product | Yield (%) | Boiling Point (°C) |
| 1-Methylpyrrole | ~85 | 114-115 |
Step 2: Synthesis of this compound
This procedure details the regioselective stannylation of 1-methylpyrrole.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methylpyrrole | 81.12 | 5.0 g | 0.0616 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 27.1 mL | 0.0678 |
| Tributyltin Chloride | 325.49 | 22.1 g (19.7 mL) | 0.0678 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Aqueous Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add a solution of 1-methylpyrrole (5.0 g, 0.0616 mol) in anhydrous tetrahydrofuran (150 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 27.1 mL, 0.0678 mol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (22.1 g, 19.7 mL, 0.0678 mol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the aqueous layer and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Quantitative Data and Characterization
Product Specifications:
| Property | Value |
| Chemical Formula | C₁₇H₃₃NSn |
| Molecular Weight | 370.16 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 117-120 °C at 0.5 mmHg |
| Density | 1.122 g/mL at 25 °C[2] |
| Refractive Index (n²⁰/D) | 1.511[2] |
| Purity (Typical) | >95% |
| Yield (Typical) | 75-85% |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.60 (t, 1H), 6.15 (dd, 1H), 5.90 (dd, 1H), 3.55 (s, 3H), 1.45-1.60 (m, 6H), 1.25-1.40 (m, 6H), 1.00-1.10 (m, 6H), 0.85-0.95 (t, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 141.5, 127.8, 118.9, 107.2, 35.1, 29.2, 27.5, 13.7, 10.9 |
| IR (neat, cm⁻¹) | 2957, 2925, 2871, 1464, 1288, 1073 |
Safety Information
-
Pyrrole: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Sodium Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.
-
Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Suspected of causing cancer.
-
n-Butyllithium: Pyrophoric liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage.
-
Tributyltin Chloride: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.
All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Special care must be taken when handling pyrophoric reagents like n-butyllithium.
Conclusion
The synthesis of this compound is a well-established and reproducible procedure. By following the detailed protocols outlined in this guide, researchers can reliably prepare this important synthetic intermediate for use in a variety of chemical transformations, most notably the Stille cross-coupling reaction. Careful attention to anhydrous conditions and the safe handling of hazardous reagents are paramount to achieving a successful and safe synthesis.
References
1-Methyl-2-(tributylstannyl)pyrrole chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Methyl-2-(tributylstannyl)pyrrole, a key reagent in modern organic synthesis. Its primary utility lies in the palladium-catalyzed Stille cross-coupling reaction for the formation of carbon-carbon bonds.
Core Chemical Properties
This compound is an organostannane compound featuring a tributyltin group attached to the 2-position of a 1-methylpyrrole ring. It is typically handled as a liquid and requires careful storage due to its sensitivity and toxicity.
| Property | Value | Citations |
| CAS Number | 118486-97-8 | |
| Molecular Formula | C₁₇H₃₃NSn | [1] |
| Molecular Weight | 370.16 g/mol | |
| Density | 1.1223 g/mL at 25 °C | [2] |
| Refractive Index (n₂₀/D) | 1.5107 | [2] |
| Flash Point | 98.3 °C (208.9 °F) - closed cup | [2] |
| Storage Temperature | −20°C | [2] |
| SMILES | CCCC--INVALID-LINK--(CCCC)c1cccn1C | |
| InChI Key | DINAKCGOEKXDTP-UHFFFAOYSA-N |
Synthesis of this compound
The most common and direct synthesis involves the regioselective lithiation of 1-methylpyrrole at the 2-position, followed by quenching the resulting anion with tributyltin chloride. This reaction must be carried out under inert conditions due to the high reactivity of the organolithium intermediate.
Experimental Protocol: Synthesis
Materials:
-
1-Methylpyrrole
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add 1-methylpyrrole (1.0 equivalent) to the cooled THF. To this solution, add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Stannylation: Add tributyltin chloride (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.
Synthesis Workflow Diagram
Reactivity and Applications: The Stille Coupling
This compound is a cornerstone reagent for the Stille cross-coupling reaction.[4] This palladium-catalyzed reaction forms a new C-C bond between the pyrrole ring and various sp²-hybridized carbon atoms (from aryl, heteroaryl, or vinyl halides/triflates).[4][5] The reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild conditions.[4]
Experimental Protocol: Stille Coupling with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Optional: Additive such as Copper(I) iodide (CuI) or Lithium chloride (LiCl)
-
Schlenk tube or reaction vial
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add iodobenzene (1.0 equivalent) and this compound (1.1 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate. To remove the toxic tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The resulting precipitate (tributyltin fluoride) can be removed by filtration through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-Methyl-2-phenylpyrrole, is then purified by flash column chromatography.
Stille Coupling Catalytic Cycle Diagram
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Toxicity: Toxic if swallowed and harmful in contact with skin.[1] Organotin compounds are known neurotoxins.
-
Irritation: Causes serious skin and eye irritation.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazard: Very toxic to aquatic life.[1]
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]
Handling: Avoid inhalation of vapors. Keep away from heat and sources of ignition. Store under an inert atmosphere as it may be sensitive to air and moisture.
Disposal: All waste containing organotin byproducts must be treated as hazardous and disposed of according to institutional and local regulations. Quenching with KF to precipitate tin salts is a common practice to aid in removal.
References
An In-depth Technical Guide to 1-Methyl-2-(tributylstannyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Methyl-2-(tributylstannyl)pyrrole, a key organotin reagent in modern organic synthesis. It covers its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Compound Identification and Structural Formula
This compound is an organostannane compound featuring a tributyltin group attached to the C2 position of an N-methylated pyrrole ring. This structure makes it an excellent coupling partner in Stille reactions for the formation of carbon-carbon bonds.
Structural Formula Diagram:
Caption: 2D Structural Formula of this compound.
| Identifier | Value |
| IUPAC Name | tributyl(1-methyl-1H-pyrrol-2-yl)stannane |
| Synonyms | (1-Methylpyrrol-2-yl)tributyltin, 2-(Tributylstannyl)-1-methylpyrrole, N-Methyl-2-(tributylstannyl)pyrrole |
| CAS Number | 118486-97-8 |
| Molecular Formula | C₁₇H₃₃NSn |
| Molecular Weight | 370.16 g/mol |
| SMILES | CCCC--INVALID-LINK--(CCCC)c1cccn1C |
| InChI Key | DINAKCGOEKXDTP-UHFFFAOYSA-N |
Physicochemical and Safety Data
This section summarizes the key physical, chemical, and safety properties of the compound.
| Property | Value | Reference |
| Assay | ≥95% | [1] |
| Density | 1.1223 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5107 | [1] |
| Flash Point | 98.3 °C (208.9 °F) - closed cup | [1] |
| Storage Temperature | −20°C | [1] |
Safety and Hazard Information: this compound is a hazardous substance and should be handled with appropriate safety precautions in a fume hood by trained personnel.
| Hazard Category | GHS Codes |
| Pictograms | GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment) |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) |
| Precautionary Statements | P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via a two-step process starting from pyrrole. The first step is the N-methylation of pyrrole, followed by regioselective stannylation at the C2 position.
Step 1: Synthesis of the Precursor, 1-Methylpyrrole
A common method for the N-methylation of pyrrole involves its reaction with a methylating agent, such as methyl iodide, in the presence of a base.[2]
-
Materials: Pyrrole (10 mmol), Methyl iodide (11 mmol), Sodium hydroxide (11 mmol), Dimethyl sulfoxide (DMSO, 20 mL), Ethyl acetate, Saturated aqueous sodium chloride.
-
Procedure:
-
To a round-bottom flask, add pyrrole (10 mmol), methyl iodide (11 mmol), and sodium hydroxide (11 mmol) to 20 mL of dimethyl sulfoxide.
-
Stir the mixture at room temperature for 5 hours.
-
After the reaction is complete, add a saturated aqueous solution of sodium chloride to the reaction mixture.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, concentrate under reduced pressure, and purify the residue by column chromatography.
-
The collected product, N-methylpyrrole, can be further purified by distillation under reduced pressure.[2]
-
Step 2: Stannylation of 1-Methylpyrrole
The regioselective stannylation at the C2 position is achieved by deprotonation of 1-methylpyrrole with a strong base, followed by quenching the resulting anion with tributyltin chloride.
-
Materials: 1-Methylpyrrole, Tetrahydrofuran (THF, anhydrous), n-Butyllithium (n-BuLi), Tributyltin chloride (Bu₃SnCl).
-
Generalized Procedure:
-
Dissolve 1-methylpyrrole in anhydrous THF in a flame-dried, inert-atmosphere (Nitrogen or Argon) flask.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The C2 proton is the most acidic, leading to regioselective deprotonation.
-
Stir the resulting solution at low temperature for a specified time to ensure complete formation of the lithiated intermediate.
-
Add tributyltin chloride to the reaction mixture, either neat or as a solution in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
-
Application in Stille Cross-Coupling Reactions
This compound is a versatile reagent for the Stille cross-coupling reaction, enabling the synthesis of complex molecules containing the 1-methylpyrrole moiety.[1] The reaction couples the organostannane with an organic halide or triflate in the presence of a palladium catalyst.[3]
General Stille Coupling Workflow:
Caption: Generalized workflow of the Stille cross-coupling reaction.
Generalized Experimental Protocol for Stille Coupling:
-
Materials: this compound (1.0 eq.), Aryl halide or triflate (1.0-1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Solvent (e.g., anhydrous Toluene, DMF, or Dioxane). Optional: Additives like CuI or LiCl.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide, the palladium catalyst, and any additives in the chosen anhydrous solvent.
-
Add this compound to the mixture.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture to remove the precipitate.
-
Perform a standard aqueous workup on the filtrate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
This compound serves as a crucial building block for synthesizing various complex molecules, including:
-
Bithienylpyrrole derivatives for use in conducting polymers.[1]
-
Di(bisthienyl)-o-carborane (DBTC) , which can be electropolymerized.[1]
-
Organic photocatalysts like Poly(Py-BTz-Py).[1]
Spectroscopic Data
While comprehensive, peer-reviewed spectral data for this compound is not widely published, the following are expected characteristic signals based on the analysis of its constituent parts (1-methylpyrrole and the tributylstannyl group).
Expected ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm):
-
Pyrrole Protons: Three distinct signals in the aromatic region (approx. 6.0-7.0 ppm).
-
N-Methyl Protons: A singlet around 3.6-3.8 ppm.
-
Tributyl Protons: A series of multiplets between 0.8-1.6 ppm, corresponding to the CH₃ and CH₂ groups of the butyl chains attached to the tin atom.
Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm):
-
Pyrrole Carbons: Four signals in the aromatic region (approx. 105-140 ppm). The carbon attached to the tin (C2) will show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
-
N-Methyl Carbon: A signal around 34-36 ppm.
-
Tributyl Carbons: Four distinct signals for the butyl chains in the aliphatic region (approx. 10-30 ppm).
Mass Spectrometry (GC-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of butyl groups from the tin atom. PubChem lists a GC-MS spectrum for this compound under the identifier SO-0-168-11.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole [beilstein-journals.org]
- 3. 1H and 13C NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-)-thyrsiflorin C and several scopadulane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Reactivity of Organostannane Reagents in Cross-Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organostannane reagents are highly versatile building blocks in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Their stability to air and moisture, broad functional group tolerance, and predictable reactivity make them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][2][3] This technical guide provides a comprehensive overview of the core principles governing the reactivity of organostannane reagents in the Stille cross-coupling reaction, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Concepts of Reactivity
The Stille reaction involves the coupling of an organostannane (R¹-SnR³₃) with an organic electrophile (R²-X) in the presence of a palladium catalyst.[2] The reactivity of the organostannane reagent is a critical factor influencing the efficiency and outcome of the reaction. This reactivity is primarily determined by the nature of the organic group to be transferred (R¹) and the ancillary, non-transferable groups (R³), as well as the specific reaction conditions, including the choice of catalyst, ligands, and additives.
The generally accepted catalytic cycle for the Stille reaction consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-determining step of the catalytic cycle.[2][4] Consequently, factors that influence the rate of transmetalation have the most significant impact on the overall reaction kinetics.
Relative Reactivity of Transferable Groups
The rate of transfer of the R¹ group from the organostannane to the palladium complex follows a general trend based on the hybridization and nature of the carbon atom attached to the tin. This reactivity order is crucial for designing selective cross-coupling reactions where the organostannane bears multiple, different organic groups. The established reactivity trend is as follows:
Alkynyl > Alkenyl > Aryl > Allyl = Benzyl > α-Alkoxyalkyl > Alkyl [3][5]
This trend can be rationalized by the increasing s-character of the carbon-tin bond, which leads to a more polarized and readily cleaved bond, and the ability of π-systems (alkenyl, aryl) to coordinate to the palladium center, facilitating the transmetalation process.[2]
Quantitative Data on Reactivity
While a comprehensive database of kinetic parameters for all Stille reactions is not feasible, studies have provided valuable quantitative insights into the factors governing the reaction rates.
Relative Rates of Transmetalation for Different Organostannanes
The following table summarizes the qualitative and, where available, semi-quantitative relative rates of reaction for various organostannane reagents. It is important to note that these are general trends and actual rates can be significantly influenced by the specific substrates, ligands, and reaction conditions.
| Transfer Group (R¹) | Hybridization | Relative Reactivity | Notes |
| Alkynyl | sp | Highest | Rapid transmetalation. |
| Alkenyl (Vinyl) | sp² | High | Generally faster than aryl groups. Stereochemistry is retained.[2] |
| Aryl | sp² | Moderate to High | Electronic effects of substituents play a significant role. |
| Allyl | sp³ | Moderate | Can undergo facile transmetalation. |
| Benzyl | sp³ | Moderate | Similar reactivity to allyl groups. |
| α-Alkoxyalkyl | sp³ | Low | Slower transfer compared to π-systems. |
| Alkyl | sp³ | Lowest | Often require harsher conditions and may be prone to side reactions.[5] |
Influence of Ligands on Reaction Rate
The choice of ligand on the palladium catalyst has a profound effect on the reaction rate, primarily by influencing the rate of the transmetalation step. Weakly coordinating, electron-poor ligands can accelerate the reaction by promoting the dissociation of a ligand from the palladium center, creating a vacant coordination site necessary for the organostannane to approach. Conversely, strongly donating, bulky phosphine ligands can inhibit the reaction.
| Ligand | Relative Rate Enhancement | Reference |
| Triphenylphosphine (PPh₃) | Baseline | [6] |
| Triphenylarsine (AsPh₃) | ~10² - 10³ | [6][7] |
| Tri(2-furyl)phosphine (TFP) | ~10² - 10³ | [3] |
A kinetic study on the coupling of 3,5-C₆Cl₂F₃I with vinyl- and aryl-stannanes catalyzed by [PdL₄] complexes provided quantitative data on the effect of ligands in the presence of CuI. For L = AsPh₃, the addition of CuI captures about 25% of the free ligand, leading to a modest rate enhancement. In contrast, for L = PPh₃, CuI sequesters approximately 99% of the free ligand, resulting in a more significant acceleration of the reaction.[6]
Effect of Additives on Reaction Rate
Additives can dramatically accelerate Stille coupling reactions. Copper(I) iodide and lithium chloride are the most common and effective additives.
| Additive | Effect on Reaction Rate | Mechanism of Action | Reference |
| Copper(I) Iodide (CuI) | Can enhance rates by >10³ fold | In polar solvents, it is proposed to undergo transmetalation with the organostannane to form a more reactive organocuprate species. In ethereal solvents, it can act as a ligand scavenger. | [2][6] |
| Lithium Chloride (LiCl) | Powerful rate accelerant, especially with triflate electrophiles | Can displace the halide or triflate from the palladium center, making it more susceptible to transmetalation. Also increases solvent polarity. | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the use of organostannane reagents in Stille cross-coupling reactions.
Protocol 1: General Procedure for Stille Coupling of an Aryl Halide with a Vinylstannane
This protocol describes a typical setup for a Stille cross-coupling reaction.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv)[8]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous and degassed N,N-dimethylformamide (DMF) (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous and degassed DMF via syringe.
-
Add the tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer three times with a saturated aqueous solution of KF to precipitate the tin byproducts.[1][9]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinylarene.
Protocol 2: Synthesis of an Arylstannane from an Aryl Halide
This protocol provides a method for the preparation of an aryltributylstannane.
Materials:
-
Aryl bromide (10 mmol, 1.0 equiv)
-
Magnesium turnings (12 mmol, 1.2 equiv)
-
Iodine (a small crystal)
-
Tributyltin chloride (11 mmol, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place the magnesium turnings and the iodine crystal.
-
Dissolve the aryl bromide in anhydrous THF and add it to the addition funnel. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the tributyltin chloride dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure arylstannane.[10]
Protocol 3: Workup Procedure for the Removal of Organotin Byproducts
The removal of toxic organotin byproducts is a critical step in the purification of the desired coupling product. The most common method involves treatment with potassium fluoride.[1][9][11]
Procedure:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride.
-
During each wash, shake the separatory funnel vigorously for at least one minute. A white precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Filter the entire mixture through a pad of Celite® to remove the solid tin fluoride.
-
Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product, which can be further purified by chromatography.[1][9]
Mandatory Visualizations
The following diagrams illustrate key aspects of the Stille cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. Arylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 11. sdlookchem.com [sdlookchem.com]
A Technical Guide to the NMR Spectral Data of 1-Methyl-2-(tributylstannyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1-Methyl-2-(tributylstannyl)pyrrole. Due to the limited availability of fully assigned experimental data in public literature, this document combines established NMR principles of organotin and pyrrole compounds to present a detailed, predicted spectral analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the respective nuclei.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| H-5 (Pyrrole) | 6.5 - 6.7 | Triplet (t) | ~2.5 | |
| H-3 (Pyrrole) | 6.0 - 6.2 | Triplet (t) | ~2.5 | |
| H-4 (Pyrrole) | 5.8 - 6.0 | Triplet (t) | ~2.5 | |
| N-CH₃ | 3.5 - 3.7 | Singlet (s) with ²J(¹¹⁹Sn-¹H) satellites | ~50-60 | The presence of tin isotopes with non-zero spin (¹¹⁷Sn and ¹¹⁹Sn) will result in satellite peaks. |
| Sn-(CH₂)₃-CH₃ (α-CH₂) | 0.9 - 1.1 | Triplet (t) | ~8 | |
| Sn-CH₂-(CH₂)₂-CH₃ (β, γ-CH₂) | 1.2 - 1.6 | Multiplet (m) | Overlapping signals from the two middle methylene groups of the butyl chains. | |
| Sn-(CH₂)₃-CH₃ (δ-CH₃) | 0.8 - 0.9 | Triplet (t) | ~7 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (Pyrrole) | 145 - 150 | Directly attached to the tin atom, will likely show the largest downfield shift in the pyrrole ring. |
| C-5 (Pyrrole) | 125 - 130 | |
| C-3 (Pyrrole) | 115 - 120 | |
| C-4 (Pyrrole) | 105 - 110 | |
| N-CH₃ | 35 - 40 | |
| Sn-CH₂-(CH₂)₂-CH₃ (α-CH₂) | 10 - 15 | |
| Sn-CH₂-CH₂-CH₂-CH₃ (β-CH₂) | 25 - 30 | |
| Sn-(CH₂)₂-CH₂-CH₃ (γ-CH₂) | 28 - 33 | |
| Sn-(CH₂)₃-CH₃ (δ-CH₃) | 13 - 15 |
Table 3: Predicted ¹¹⁹Sn NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹¹⁹Sn | -50 to 0 | The chemical shift of ¹¹⁹Sn is highly dependent on the solvent and coordination environment.[1] For a four-coordinate organotin compound of this type, a shift in this upfield region relative to the standard (tetramethyltin, Me₄Sn) is expected.[2][3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the deprotonation of 1-methylpyrrole followed by quenching with an electrophilic tin species. The following is a generalized protocol based on common synthetic methods for N-substituted pyrroles and organostannanes.[4][5][6][7]
Materials:
-
1-Methylpyrrole
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with 1-methylpyrrole and anhydrous THF under an inert atmosphere.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe while maintaining the temperature. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Stannylation: Tributyltin chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.
NMR Sample Preparation and Analysis
The following is a general protocol for the preparation and analysis of an NMR sample of this compound. Given that organotin compounds can be sensitive to air and moisture, appropriate handling techniques should be employed.[8][9][10][11]
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
5 mm NMR tube and cap
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Weighing: In a small, dry vial, weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform to the vial and gently swirl or vortex to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be around 4-5 cm.
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
-
NMR Acquisition: Insert the sample into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra using standard instrument parameters. For ¹¹⁹Sn NMR, an external standard such as tetramethyltin may be used for chemical shift referencing.[2]
Visualizations
The following diagrams illustrate the synthetic pathway and the logical relationships for NMR signal assignment.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship between structure and NMR signals.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 4. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]
- 8. organomation.com [organomation.com]
- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-Depth Technical Guide to N-Methyl-2-(tributylstannyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-(tributylstannyl)pyrrole is a key organometallic reagent widely utilized in organic synthesis. Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, to form carbon-carbon bonds. This technical guide provides a comprehensive overview of the physical properties, synthesis, and key reactions of N-Methyl-2-(tributylstannyl)pyrrole, tailored for professionals in research and drug development.
Core Physical Properties
The physical characteristics of N-Methyl-2-(tributylstannyl)pyrrole are crucial for its handling, storage, and application in chemical reactions. A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₃NSn | [1] |
| Molecular Weight | 370.16 g/mol | |
| Appearance | Not explicitly stated, but organotin compounds are typically clear, colorless liquids. | |
| Density | 1.1223 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5107 | |
| Flash Point | 98.3 °C (208.9 °F) - closed cup | [2] |
| Storage Temperature | −20°C | |
| Boiling Point | Data not available | |
| Melting Point | Data not available |
Synthesis of N-Methyl-2-(tributylstannyl)pyrrole: An Experimental Protocol
The synthesis of N-Methyl-2-(tributylstannyl)pyrrole typically involves the stannylation of N-methylpyrrole. Below is a representative experimental protocol.
Materials:
-
N-Methylpyrrole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask equipped with a magnetic stir bar and septum
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is charged with N-methylpyrrole and anhydrous diethyl ether or THF under an inert atmosphere. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of N-methylpyrrole at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 2-position of the pyrrole ring.
-
Stannylation: Tributyltin chloride is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure N-Methyl-2-(tributylstannyl)pyrrole.
Below is a graphical representation of the synthesis workflow.
The Stille Coupling Reaction: A Core Application
N-Methyl-2-(tributylstannyl)pyrrole is a versatile coupling partner in the Stille reaction, a palladium-catalyzed process that forms a new carbon-carbon bond between an organotin compound and an organic halide or triflate.
The catalytic cycle of the Stille reaction is a well-established mechanism involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (in this case, N-Methyl-2-(tributylstannyl)pyrrole) transfers its pyrrolyl group to the palladium center, displacing the halide and forming a new Pd-C bond. The tributyltin halide is formed as a byproduct.
-
Reductive Elimination: The two organic groups (R¹ and the pyrrolyl group) on the palladium complex are coupled together, and the C-C bond is formed, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The catalytic cycle is depicted in the following diagram:
In the context of this guide, R² represents the N-methyl-2-pyrrolyl group.
Conclusion
N-Methyl-2-(tributylstannyl)pyrrole is an indispensable reagent for the construction of complex organic molecules. Its utility in Stille coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in medicinal chemistry and materials science. This guide has provided a detailed overview of its physical properties, a practical protocol for its synthesis, and a clear visualization of its primary application in the Stille coupling reaction, offering a valuable resource for researchers and developers in the chemical sciences.
References
An In-Depth Technical Guide to the Mechanism of Stille Coupling with Heteroaryl Stannanes
For Researchers, Scientists, and Drug Development Professionals
The Stille coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comprehensive exploration of the Stille coupling's mechanism, with a specific focus on the nuances and applications of heteroaryl stannanes—a class of reagents critical to the synthesis of pharmaceuticals and functional materials.
The Core Mechanism: A Palladium-Catalyzed Cycle
The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (R¹-SnR₃) and an organic halide or pseudohalide (R²-X).[1][2] The catalytic cycle, which is the heart of this transformation, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of the organic halide (R²-X) to a low-valent palladium(0) complex, typically coordinated by phosphine ligands (L). This step involves the cleavage of the R²-X bond and the formation of a new palladium(II) intermediate.[1] The palladium center is oxidized from the 0 to the +2 oxidation state.
The reactivity of the organic halide in this step generally follows the trend I > Br > Cl, with triflates (OTf) also being effective leaving groups.[1] For heteroaryl halides, the nature of the heteroatom and its position relative to the halogen can significantly influence the rate of oxidative addition.
Transmetalation
The transmetalation step is often the rate-determining step of the catalytic cycle and involves the transfer of the heteroaryl group (R¹) from the organostannane to the palladium(II) center, with the concomitant departure of the tin halide (R₃Sn-X).[1][3] This step forms a diorganopalladium(II) intermediate.
The mechanism of transmetalation can be complex and is influenced by the nature of the ligands, the solvent, and the specific heteroaryl stannane. For nitrogen-containing heterocycles like pyridine, the nitrogen atom can coordinate to the palladium center, facilitating the delivery of the heteroaryl group. This intramolecular coordination can accelerate the transmetalation step.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) on the palladium(II) center couple to form the desired product (R¹-R²). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1] For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center. If the transmetalation step yields a trans diorganopalladium(II) complex, a trans-to-cis isomerization must precede reductive elimination.
The Complete Catalytic Cycle
The interplay of these three steps constitutes the catalytic cycle of the Stille coupling. The efficiency of the overall reaction depends on the relative rates of each step, which can be modulated by the choice of catalyst, ligands, solvent, and additives.
Key Factors Influencing the Stille Coupling of Heteroaryl Stannanes
The success of a Stille coupling reaction with heteroaryl stannanes is highly dependent on a number of factors that can be fine-tuned to optimize the yield and selectivity.
The Nature of the Heteroaryl Stannane
The electronic properties of the heteroaryl ring play a crucial role. Electron-rich heteroaryl stannanes, such as those derived from furan and thiophene, generally undergo transmetalation more readily than their electron-deficient counterparts, like pyridine derivatives. However, the presence of a Lewis basic heteroatom, such as the nitrogen in pyridine, can accelerate the reaction through coordination to the palladium center.
Ligand Effects
The choice of phosphine ligand (L) on the palladium catalyst is critical. Electron-rich and bulky ligands can promote the oxidative addition step but may hinder the reductive elimination. Conversely, less sterically demanding ligands can facilitate the final C-C bond formation. A delicate balance is often required, and the optimal ligand is substrate-dependent.
The Role of Additives
Additives can have a profound impact on the rate and efficiency of the Stille coupling.
-
Copper(I) Salts (e.g., CuI): Copper(I) salts are frequently used as co-catalysts in Stille couplings. While the exact mechanism is still a subject of debate, it is believed that Cu(I) can act as a scavenger for excess phosphine ligands, which can inhibit the reaction. Another proposed role is a transmetalation cascade where the heteroaryl group is first transferred from tin to copper and then to palladium.[4]
References
Navigating the Perils of Tributyltin: A Technical Guide to Hazards and Safety
For Researchers, Scientists, and Drug Development Professionals
Tributyltin (TBT) compounds, a class of organotin chemicals, have been utilized for their potent biocidal properties, notably in antifouling paints for marine vessels. However, their high toxicity poses significant risks to human health and the environment, necessitating stringent safety protocols in research and laboratory settings. This technical guide provides an in-depth overview of the hazards associated with tributyltin compounds and detailed safety precautions for their handling, storage, and disposal, tailored for professionals in research and drug development.
Health and Environmental Hazards
Tributyltin compounds are recognized for their severe toxicity, affecting multiple organ systems through various routes of exposure, including inhalation, ingestion, and dermal contact.[1][2][3]
1.1. Human Health Hazards
TBT is a potent irritant to the skin, eyes, and respiratory system.[1][2][4] Direct contact can lead to chemical burns, and inhalation of aerosols can cause respiratory distress.[1][4] Chronic exposure has been linked to a range of systemic effects:
-
Immunotoxicity: TBT is a potent immunotoxic agent, primarily affecting T-cell mediated functions and inducing thymocyte apoptosis.[2][4][5]
-
Endocrine Disruption: These compounds are known endocrine disruptors, interfering with hormone signaling pathways and potentially causing reproductive and developmental issues.[1][2][4] In animal studies, TBT has been shown to cause "imposex," the development of male sexual characteristics in female snails.[1][2][6]
-
Neurotoxicity: Tri-substituted organotins like TBT are neurotoxic, with potential to damage the central nervous system.[2][5]
-
Hepatotoxicity and Nephrotoxicity: Prolonged exposure can lead to damage to the liver and kidneys.[4][5]
-
Carcinogenicity and Mutagenicity: The evidence for TBT's carcinogenic and mutagenic effects is currently inconclusive.[5]
1.2. Environmental Hazards
The extensive use of TBT in marine paints has led to widespread environmental contamination, particularly in aquatic ecosystems.[1][4][6][7] TBT is highly toxic to a wide range of non-target marine organisms, even at very low concentrations.[1][7] It bioaccumulates in organisms and biomagnifies through the food chain, posing a threat to higher trophic levels and potentially to humans through the consumption of contaminated seafood.[1][2][7] Due to its persistence in sediments, TBT can act as a long-term source of pollution.[4][7]
Quantitative Toxicity and Exposure Data
The following tables summarize key quantitative data regarding the toxicity of tributyltin compounds and the established occupational exposure limits.
Table 1: Acute Toxicity of Tributyltin Oxide (TBTO)
| Species | Route of Exposure | LD50 Value | Reference |
| Rat | Oral | 55-87 mg/kg | [5] |
| Mouse | Oral | 55-87 mg/kg | [5] |
| Rat | Dermal | 200 mg/kg | [5] |
| Mouse | Dermal | 200 mg/kg | [5] |
| Rabbit | Dermal | 900 mg/kg | [5] |
Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)
| Organization | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) | Skin Notation | Reference |
| OSHA (PEL) | 0.1 mg/m³ | - | No | [8] |
| NIOSH (REL) | 0.1 mg/m³ | - | Yes | [8] |
| ACGIH (TLV) | 0.1 mg/m³ | 0.2 mg/m³ | Yes | [8] |
| CAL/OSHA (PEL) | 0.1 mg/m³ | 0.2 mg/m³ | Yes | [8] |
Safety Precautions and Handling Protocols
Strict adherence to safety protocols is paramount when working with tributyltin compounds to minimize exposure and prevent accidents.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following table outlines the recommended PPE for various laboratory operations involving TBT.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling Tributyltin Compounds
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, preparing solutions) | Tightly fitting safety goggles with side-shields.[3] | Chemical impermeable gloves (e.g., nitrile, neoprene).[3] | Laboratory coat, long pants, and closed-toe shoes.[3] | Required when vapors or aerosols are generated; use a NIOSH-approved respirator.[3] |
| Spill Cleanup | Chemical splash goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves.[3] | Chemical-resistant suit or apron over a lab coat.[3] | Self-contained breathing apparatus (SCBA) for large spills.[3] |
| Waste Disposal | Safety goggles with side-shields. | Chemical impermeable gloves.[3] | Laboratory coat. | Not generally required if handling closed containers.[3] |
3.2. Engineering Controls
-
Fume Hood: All work with tributyltin compounds that may produce vapors, aerosols, or dusts must be conducted in a certified chemical fume hood.[9]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][10]
3.3. Standard Operating Procedures for Safe Handling
-
Designated Area: Designate a specific area within the laboratory for the handling and storage of tributyltin compounds.
-
Minimize Quantities: Use the smallest amount of TBT necessary for the experiment.[3]
-
Avoid Aerosol and Dust Formation: Handle TBT compounds in a manner that avoids the generation of dust and aerosols.[3]
-
Transfer of Reagents: For air-sensitive organotin reagents, use proper syringe and needle techniques under an inert atmosphere.[9]
-
Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment after each use with an appropriate cleaning agent.[3] Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Experimental Protocols (Representative Examples)
The following are representative protocols for common laboratory procedures involving tributyltin. These should be adapted and validated by the user based on specific experimental requirements and institutional safety guidelines.
4.1. Preparation of a Tributyltin Standard Solution
Objective: To prepare a stock solution of a tributyltin compound with a known concentration for use in experiments.
Materials:
-
Tributyltin compound (e.g., Tributyltin chloride)
-
High-purity solvent (e.g., methanol, ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Appropriate PPE (see Table 3)
Procedure:
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary materials.
-
Weighing: Accurately weigh the desired amount of the tributyltin compound using an analytical balance inside the fume hood.
-
Dissolution: Carefully transfer the weighed TBT compound to a volumetric flask.
-
Dilution: Add a small amount of the solvent to the flask to dissolve the compound. Once dissolved, dilute to the mark with the solvent.
-
Mixing: Cap the flask and invert several times to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, date of preparation, and appropriate hazard warnings. Store the solution in a cool, dark, and well-ventilated area, away from incompatible materials.
4.2. In Vitro Cytotoxicity Assay (Conceptual Workflow)
Objective: To assess the cytotoxic effects of a tributyltin compound on a cultured cell line.
Materials:
-
Cultured cells (e.g., human cell line)
-
Cell culture medium and supplements
-
Tributyltin stock solution
-
Multi-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, LDH)
-
Incubator
-
Plate reader
-
Appropriate PPE (see Table 3)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Treatment Preparation: Prepare serial dilutions of the tributyltin compound from the stock solution in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the TBT compound. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Following incubation, perform the cytotoxicity assay according to the manufacturer's instructions. This may involve adding a reagent to the wells and measuring absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the concentration of the TBT compound that causes a 50% reduction in cell viability (IC50).
-
Waste Disposal: All TBT-contaminated media and materials must be disposed of as hazardous chemical waste.
Emergency Procedures
5.1. Spills
-
Small Spills (<100 mL):
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE (see Table 3 for spill cleanup).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
5.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Waste Disposal
All tributyltin-containing waste, including unused chemicals, contaminated materials (e.g., gloves, pipette tips, bench paper), and reaction byproducts, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[3][12]
-
Waste Collection: Collect all TBT waste in a designated, labeled, and sealed hazardous waste container.[3]
-
Incompatible Wastes: Do not mix TBT waste with incompatible materials.
-
Disposal Request: Contact your institution's environmental health and safety department for pickup and disposal of hazardous waste.
Signaling Pathways and Experimental Workflows
7.1. Signaling Pathways Affected by Tributyltin
Tributyltin is known to disrupt several critical cellular signaling pathways, leading to its toxic effects. The diagrams below illustrate some of the key pathways involved.
Caption: Overview of major signaling pathways disrupted by tributyltin.
7.2. Safe Handling and Emergency Workflow
The following workflow diagram outlines the logical steps for safely handling tributyltin compounds and responding to emergencies.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. bu.edu [bu.edu]
- 5. delvallelab.weebly.com [delvallelab.weebly.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osha.gov [osha.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. Tributyltin Oxide Exposure During in vitro Maturation Disrupts Oocyte Maturation and Subsequent Embryonic Developmental Competence in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. cmich.edu [cmich.edu]
Methodological & Application
Application Notes and Protocols: Stille Coupling of 1-Methyl-2-(tributylstannyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1] This method is widely employed in organic synthesis due to the stability of organostannane reagents to air and moisture, and its tolerance of a wide variety of functional groups.[2] 1-Methyl-2-(tributylstannyl)pyrrole is a key building block in this reaction, serving as a nucleophilic partner to introduce the 1-methyl-pyrrol-2-yl moiety into various organic molecules. This functional group is a core component of numerous biologically active compounds, including the lamellarin class of marine alkaloids, which exhibit a range of activities such as cytotoxicity against tumor cell lines and HIV-1 integrase inhibition.[3] This document provides a detailed protocol for the Stille coupling of this compound with various aryl halides, summarizing quantitative data and outlining the experimental workflow.
Principle and Mechanism
The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane, in this case, this compound, transfers the pyrrole group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The coupled product, the 2-aryl-1-methylpyrrole, is formed by the elimination of the two organic groups from the palladium complex, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.
Additives such as copper(I) salts can be used to accelerate the reaction, and the choice of ligand is crucial for the efficiency of the catalytic cycle.[4]
Applications in Drug Discovery and Natural Product Synthesis
The 2-aryl-1-methylpyrrole scaffold synthesized via this Stille coupling protocol is a key structural motif in a variety of pharmacologically important molecules. A prominent example is the lamellarin family of alkaloids, which are isolated from marine organisms.[3][5] These compounds possess a 3,4-diarylated pyrrole core and have demonstrated a broad spectrum of biological activities, making them attractive targets for synthetic chemists and drug development professionals.[3] The Stille coupling provides a convergent and efficient strategy for the construction of the central pyrrole core of these complex natural products.[5]
Experimental Protocols
General Procedure for the Stille Coupling of this compound with Aryl Halides
This protocol provides a general method for the palladium-catalyzed Stille cross-coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
If using a catalyst system like Pd₂(dba)₃, add the appropriate phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of aryl halide) via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-1-methylpyrrole.
Quantitative Data
The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with a selection of aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 16 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 90 | 20 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (4) | - | Dioxane | 110 | 12 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Toluene | 100 | 24 | 75 |
| 5 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | - | DMF | 95 | 18 | 88 |
Note: The data presented in this table are representative examples and may vary based on the specific reaction scale and purity of reagents.
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Experimental workflow for the Stille coupling protocol.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile protocol for Stille-Migita cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Stannylpyrroles with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of stannylpyrroles with aryl halides, commonly known as the Stille reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of arylpyrroles, a structural motif prevalent in numerous pharmaceuticals and biologically active compounds.
Introduction
The Stille reaction offers a robust and versatile method for the creation of C(sp²)-C(sp²) bonds. The coupling of organostannanes (stannylpyrroles in this context) with organic halides (aryl halides) is catalyzed by a palladium complex.[1] Key advantages of this reaction include the stability of the organotin reagents to air and moisture, and a high tolerance for a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.[2] The resulting arylpyrrole scaffolds are key components in many drug candidates, highlighting the importance of this reaction in medicinal chemistry and drug development.
Reaction Mechanism: The Stille Catalytic Cycle
The generally accepted mechanism for the Stille cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols for the Synthesis of Substituted Pyrroles via Stille Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active natural products and pharmaceuticals. The development of efficient and versatile methods for the synthesis of functionalized pyrroles is crucial for the exploration of new chemical entities. The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides, has emerged as a powerful tool for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, including substituted pyrroles.[1]
The Stille reaction offers several advantages, such as mild reaction conditions, tolerance to a wide range of functional groups, and the use of air- and moisture-stable organostannane reagents.[1] These features make it a highly valuable method in modern organic synthesis. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrroles via the Stille reaction, aimed at researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The Stille reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (e.g., a bromopyrrole derivative) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, with the concomitant departure of the tin halide. This is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Additives such as copper(I) iodide (CuI) and lithium chloride (LiCl) can significantly accelerate the rate of the Stille coupling. CuI is believed to facilitate the transmetalation step, while LiCl can promote the dissociation of ligands from the palladium center, thereby increasing its reactivity.[2]
References
Application Notes and Protocols: 1-Methyl-2-(tributylstannyl)pyrrole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methyl-2-(tributylstannyl)pyrrole as a key building block in the synthesis of pharmaceutically relevant compounds. The document outlines its application in palladium-catalyzed Stille cross-coupling reactions, offering a detailed experimental protocol, expected outcomes, and the strategic importance of this reagent in constructing complex molecular architectures found in various drug candidates.
Introduction
This compound is a stable and versatile organotin reagent widely employed in organic synthesis. Its primary utility lies in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in pharmaceutical synthesis due to its tolerance of a wide array of functional groups, proceeding under relatively mild and neutral conditions.[2][3] The 1-methylpyrrole moiety is a common scaffold in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and natural products with therapeutic potential. The use of this compound allows for the direct and regioselective introduction of this important heterocyclic core into complex molecules.
Key Application: Stille Cross-Coupling for the Synthesis of Aryl- and Heteroaryl-Pyrroles
The Stille reaction enables the coupling of this compound with various organic electrophiles, most commonly aryl and heteroaryl halides or triflates. This reaction is instrumental in the synthesis of 2-substituted-1-methylpyrroles, which are key intermediates in the development of novel therapeutics. The general transformation is depicted below:
Caption: General scheme of the Stille cross-coupling reaction.
This methodology has been applied to the synthesis of various complex molecules, including precursors to natural products and novel drug candidates.[4]
Quantitative Data Summary
The efficiency of the Stille coupling reaction with this compound is influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the coupling partner. Below is a summary of typical reaction parameters and expected yields based on analogous Stille couplings of stannyl-heterocycles with aryl halides.
| Coupling Partner (R-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12-24 | 85-95 |
| Aryl Bromide | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 18-36 | 70-85 |
| Heteroaryl Iodide | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12-24 | 80-92 |
| Heteroaryl Bromide | PdCl₂(PPh₃)₂ (5) | - | NMP | 120 | 24-48 | 65-80 |
| Aryl Triflate | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 100 | 12-24 | 75-90 |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.
Detailed Experimental Protocol: Synthesis of a 2-Aryl-1-methylpyrrole Derivative
This protocol provides a representative procedure for the Stille cross-coupling of this compound with an aryl iodide.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous and degassed toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound and the aryl iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous and degassed toluene via syringe. Add the Pd(PPh₃)₄ catalyst to the stirred solution.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-1-methylpyrrole product.
Caption: Experimental workflow for the Stille coupling reaction.
Applications in the Synthesis of Pharmaceutical Scaffolds
The 2-aryl- and 2-heteroaryl-1-methylpyrrole motifs synthesized using this methodology are prevalent in a variety of pharmaceutical agents. For instance, pyrrole-pyridine and similar biheterocyclic structures are key components of many kinase inhibitors, which are a major class of anti-cancer drugs. The Stille coupling provides a convergent and efficient route to these valuable scaffolds.
Caption: Synthesis of a biheterocyclic scaffold and its potential role in kinase inhibition.
Conclusion
This compound is a valuable reagent for the synthesis of complex pharmaceutical intermediates. The Stille cross-coupling reaction provides a reliable and versatile method for the introduction of the 1-methyl-2-pyrrolyl group, enabling the construction of molecular architectures with significant therapeutic potential. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development.
References
Application Notes and Protocols: The Use of 1-Methyl-2-(tributylstannyl)pyrrole in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(tributylstannyl)pyrrole is a key organotin reagent utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the assembly of complex molecular architectures. The pyrrole moiety is a prevalent structural motif in a vast array of biologically active natural products, including the prodigiosin family of pigments which exhibit potent immunosuppressive and anticancer properties. The strategic incorporation of the 1-methyl-2-pyrrole unit via Stille coupling with this compound offers a convergent and efficient approach to the total synthesis of these valuable compounds.
Core Application: Synthesis of Prodigiosin C-Ring Precursors
A significant application of this compound lies in the synthesis of the C-ring fragment of prodigiosin and its analogues. Prodigiosin is a tripyrrolic red pigment with a range of biological activities.[1][2] Its structure consists of three pyrrole rings, designated A, B, and C. The C-ring, a 2-substituted-1-methylpyrrole, can be effectively introduced by coupling this compound with a suitable electrophile, typically a vinyl or aryl halide, that forms the bridge to the B-ring.
Data Presentation: Representative Stille Coupling Reactions
Table 1: Stille Coupling of 2-(Tributylstannyl)pyrroles with Aryl Halides
| Entry | Stannylpyrrole | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 85 |
| 2 | 1-Boc-2-(tributylstannyl)pyrrole | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 90 | 16 | 78 |
| 3 | This compound | 2-Iodothiophene | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | 8 | 92 |
Table 2: Stille Coupling of 2-(Tributylstannyl)pyrroles with Vinyl Halides
| Entry | Stannylpyrrole | Vinyl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | (E)-β-Bromostyrene | Pd(PPh₃)₄ (4) | - | THF | 65 | 24 | 75 |
| 2 | This compound | 1-Iodocyclohexene | Pd₂(dba)₃ (2) | AsPh₃ (8) | NMP | 70 | 18 | 81 |
| 3 | 1-Boc-2-(tributylstannyl)pyrrole | (Z)-1-Bromo-1-hexene | PdCl₂(dppf) (5) | - | DMF | 85 | 12 | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Stille Coupling of this compound with a Vinyl Bromide to form a Prodigiosin C-Ring Precursor
This protocol describes a representative Stille coupling reaction to synthesize a 2-alkenyl-1-methylpyrrole, a key intermediate for the C-ring of prodigiosin analogues.
Materials:
-
This compound
-
Vinyl bromide (e.g., (E)-1-bromo-2-(2-thienyl)ethene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene (or DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the vinyl bromide.
-
Reaction Execution: Stir the reaction mixture at 90-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 8 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir vigorously for 30 minutes, then filter the resulting precipitate through a pad of celite.
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-alkenyl-1-methylpyrrole.
Mandatory Visualization
References
- 1. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Bithienylpyrrole Derivatives via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of bithienylpyrrole derivatives utilizing the palladium-catalyzed Stille cross-coupling reaction. This versatile and robust methodology allows for the efficient formation of carbon-carbon bonds between organotin reagents and organic halides, enabling the construction of complex heterocyclic systems. Bithienylpyrrole scaffolds are of significant interest in drug discovery and materials science due to their unique electronic and biological properties.
Introduction
The Stille cross-coupling reaction is a powerful tool in organic synthesis, valued for its tolerance of a wide array of functional groups and its relatively mild reaction conditions.[1] This makes it particularly suitable for the synthesis of complex molecules, including pharmaceutically relevant heterocyclic compounds. The reaction involves the coupling of an organostannane with an organic electrophile, typically a halide or triflate, catalyzed by a palladium complex.[2]
This document outlines protocols for the synthesis of 2,5-bis(2-thienyl)pyrrole derivatives, key structural motifs in various functional materials and potential therapeutic agents. The provided methodologies detail the coupling of halogenated pyrrole precursors with stannylated thiophenes.
Reaction Scheme and Mechanism
The general scheme for the synthesis of a 2,5-bis(2-thienyl)pyrrole derivative via Stille coupling involves the reaction of a 2,5-dihalo-N-substituted pyrrole with two equivalents of a 2-(trialkylstannyl)thiophene in the presence of a palladium catalyst.
General Reaction:
The catalytic cycle of the Stille coupling reaction is well-established and proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination steps.[2]
Experimental Protocols
The following protocols are based on established literature procedures and provide a general framework for the synthesis of bithienylpyrrole derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 1-Methyl-2,5-bis(5-formyl-2-thienyl)pyrrole
This protocol is adapted from the work of Koumura et al. and describes the Stille coupling of a dibrominated bithienylpyrrole with a stannylated formylthiophene.
Materials:
-
2,5-Bis(5-bromo-2-thienyl)-1-methyl-1H-pyrrole
-
5-Formyl-2-(tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of 2,5-bis(5-bromo-2-thienyl)-1-methyl-1H-pyrrole (1.0 eq) in anhydrous DMF, add 5-formyl-2-(tributylstannyl)thiophene (2.2 eq).
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Heat the mixture at 100 °C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-chloroform (1:2 v/v) eluent to afford the desired product as a red solid.
Protocol 2: General Procedure for Stille Coupling of 2,5-Dibromo-N-alkylpyrrole with 2-(Tributylstannyl)thiophene
This generalized protocol can be adapted for the synthesis of various N-substituted 2,5-bis(2-thienyl)pyrroles.
Materials:
-
2,5-Dibromo-N-alkylpyrrole (1.0 eq)
-
2-(Tributylstannyl)thiophene (2.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Anhydrous Toluene or DMF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried Schlenk flask, dissolve the 2,5-dibromo-N-alkylpyrrole in anhydrous toluene or DMF.
-
Add 2-(tributylstannyl)thiophene to the solution.
-
Purge the mixture with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of bithienylpyrrole derivatives via Stille coupling, based on the provided protocols and literature data.
| Entry | Pyrrole Substrate | Thiophene Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Bis(5-bromo-2-thienyl)-1-methyl-1H-pyrrole | 5-Formyl-2-(tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | DMF | 100 | 5 | 73 | (Koumura et al.) |
| 2 | 2,5-Dibromo-1-octadecyl-1H-pyrrole | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | Toluene | 110 | 24 | ~60-70 (Estimated) | (Adapted from general procedures) |
Visualizations
Stille Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Bithienylpyrrole Synthesis
This diagram outlines the typical experimental workflow from starting materials to the purified product.
Caption: Experimental workflow for Stille coupling synthesis.
Safety Precautions
-
Organotin Reagents: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium catalysts are flammable and may be pyrophoric. Handle under an inert atmosphere.
-
Solvents: Anhydrous solvents are often flammable and should be handled with care.
Conclusion
The Stille cross-coupling reaction provides a reliable and effective method for the synthesis of bithienylpyrrole derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating the exploration of this important class of heterocyclic compounds. The versatility of the Stille coupling allows for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and biological properties of the target molecules.
References
Synthesis of Conducting Polymers Using Stannylated Pyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of conducting polypyrroles via Stille coupling polymerization of stannylated pyrrole monomers. This method offers a controlled approach to polymerization, allowing for the synthesis of well-defined polymer structures with tunable properties. The protocols cover the synthesis of the key monomer, N-tert-butoxycarbonyl-2,5-bis(tributylstannyl)pyrrole, its subsequent polymerization with a suitable comonomer, and the final deprotection step to yield the conducting polypyrrole.
Introduction
Polypyrrole is an intrinsically conducting polymer with a wide range of applications in electronics, sensors, and biomedical devices due to its high conductivity, environmental stability, and biocompatibility.[1] Traditional synthesis methods, such as oxidative chemical or electrochemical polymerization, often result in polymers with structural defects and broad molecular weight distributions.[2] The Stille cross-coupling reaction provides a powerful alternative for the synthesis of conjugated polymers with greater control over the polymer structure, molecular weight, and properties.[3] This method involves the palladium-catalyzed reaction between an organostannane and an organic halide.[4]
This application note focuses on the synthesis of polypyrrole through the Stille polymerization of a protected and stannylated pyrrole monomer, specifically N-Boc-2,5-bis(tributylstannyl)pyrrole. The use of an N-Boc protecting group enhances the solubility of the monomer and the resulting polymer, facilitating synthesis and characterization. The final deprotection step restores the conjugated backbone of the polypyrrole, leading to its conducting properties.
Synthesis Pathway Overview
The overall synthetic strategy involves three main stages:
-
Monomer Synthesis: Preparation of N-tert-butoxycarbonyl-2,5-bis(tributylstannyl)pyrrole.
-
Polymerization: Stille copolymerization of the stannylated pyrrole monomer with a dihaloaromatic comonomer.
-
Deprotection: Removal of the N-Boc protecting group to yield the final conducting polypyrrole.
Experimental Protocols
Synthesis of N-tert-butoxycarbonyl-2,5-bis(tributylstannyl)pyrrole (Monomer)
This protocol details the multi-step synthesis of the key stannylated pyrrole monomer.
Step 1: Synthesis of N-tert-butoxycarbonyl-pyrrole (N-Boc-pyrrole)
-
Materials: Pyrrole, di-tert-butyl dicarbonate (Boc₂O), 4-(dimethylamino)pyridine (DMAP), acetonitrile (MeCN).
-
Procedure:
-
To a solution of pyrrole (1.0 eq) in acetonitrile, add DMAP (0.1 eq).
-
Add a solution of Boc₂O (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-pyrrole as an oil.
-
Step 2: Synthesis of N-tert-butoxycarbonyl-2,5-dibromopyrrole
-
Materials: N-Boc-pyrrole, N-bromosuccinimide (NBS), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Boc-pyrrole (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a solution of NBS (2.2 eq) in dry THF dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain N-Boc-2,5-dibromopyrrole.
-
Step 3: Synthesis of N-tert-butoxycarbonyl-2,5-bis(tributylstannyl)pyrrole
-
Materials: N-Boc-2,5-dibromopyrrole, n-butyllithium (n-BuLi) in hexanes, tributyltin chloride (Bu₃SnCl), dry tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Boc-2,5-dibromopyrrole (1.0 eq) in dry THF under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi (2.2 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Add Bu₃SnCl (2.5 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to yield N-Boc-2,5-bis(tributylstannyl)pyrrole as a colorless oil.
-
Stille Polymerization of N-Boc-2,5-bis(tributylstannyl)pyrrole
This protocol describes the copolymerization with 2,5-dibromothiophene as a representative comonomer.
-
Materials: N-Boc-2,5-bis(tributylstannyl)pyrrole, 2,5-dibromothiophene, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.
-
Procedure:
-
In a flame-dried Schlenk flask, dissolve N-Boc-2,5-bis(tributylstannyl)pyrrole (1.0 eq) and 2,5-dibromothiophene (1.0 eq) in anhydrous, degassed toluene.
-
Purge the solution with argon for 30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the flask under a positive flow of argon.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in a suitable solvent (e.g., chloroform) and re-precipitate in methanol.
-
Collect the final N-Boc-polypyrrole by filtration and dry under vacuum.
-
References
- 1. [PDF] Synthesis of Polypyrrole and Their Application | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. π-Conjugated stannole copolymers synthesised by a tin-selective Stille cross-coupling reaction - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
Application Notes and Protocols: One-Pot Hydrostannylation and Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The one-pot hydrostannylation and Stille coupling protocol is a powerful and efficient synthetic strategy for the formation of carbon-carbon bonds, particularly for the synthesis of complex molecules such as substituted styrenes, dienes, and enones. This methodology combines two distinct catalytic reactions—hydrostannylation of an alkyne to form a vinylstannane intermediate, followed by a palladium-catalyzed Stille cross-coupling with an organic electrophile—in a single reaction vessel. This approach obviates the need for isolation and purification of the often sensitive and toxic organotin intermediate, thereby streamlining the synthetic process, saving time and resources, and minimizing handling of hazardous materials.[1]
Advantages of the One-Pot Protocol
The integration of hydrostannylation and Stille coupling into a single operation offers several significant advantages over the traditional, stepwise approach:
-
Increased Efficiency: By eliminating the intermediate isolation and purification steps, the overall reaction time is significantly reduced. Microwave-assisted protocols can further shorten reaction times to mere minutes.[2][3]
-
Improved Yields: Avoiding losses associated with isolation and purification of the vinylstannane intermediate often leads to higher overall yields of the final coupled product.
-
Enhanced Safety: Minimizing the handling of toxic organotin compounds enhances laboratory safety.
-
Reduced Waste: The reduction in the number of synthetic steps and purification procedures leads to a decrease in solvent and material waste, aligning with the principles of green chemistry.
-
Catalytic Tin Chemistry: Recent advancements have enabled this protocol to be performed with catalytic amounts of tin, further reducing the toxicity profile and cost of the reaction.[1][4]
Applications in Drug Development and Natural Product Synthesis
The stereoselective formation of carbon-carbon bonds is a cornerstone of medicinal chemistry and natural product synthesis. The one-pot hydrostannylation/Stille coupling protocol has emerged as a valuable tool in these fields for the construction of key structural motifs found in biologically active molecules.
One notable application is in the synthesis of complex macrocyclic natural products. For instance, a palladium-catalyzed regio- and stereoselective hydrostannylation of an alkyl ethynyl ether followed by a one-pot Stille coupling was instrumental in the construction of the 14-membered macrolactone core of luminamicin, a potent antibiotic.[5][6] This approach allowed for the efficient and stereocontrolled formation of a key vinyl ether linkage within the macrocycle.
Furthermore, this methodology is well-suited for the synthesis of α,β-unsaturated ketones, which are common pharmacophores in many therapeutic agents. By employing acid chlorides as the electrophile in the Stille coupling step, a diverse range of enones can be readily accessed in a single pot.[7]
Experimental Protocols
Protocol 1: General One-Pot Hydrostannylation/Stille Coupling with Acid Chlorides
This protocol describes the synthesis of α,β-unsaturated ketones from terminal alkynes and acid chlorides.[7]
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Tris(2-furyl)phosphine - TFP)
-
Organotin fluoride (e.g., Me₃SnF)
-
Polymethylhydrosiloxane (PMHS)
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Terminal alkyne
-
Acid chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 0.01 mmol Pd₂(dba)₃) and the ligand (e.g., 0.04 mmol TFP) in anhydrous THF (5 mL). Stir the mixture at room temperature for 15 minutes.
-
To the catalyst mixture, successively add the terminal alkyne (1 mmol), Me₃SnF (1.5 mmol), and PMHS (2.5 mmol).
-
Add one drop of TBAF solution (1 M in THF, ~0.008 mmol) to initiate the in situ formation of the tin hydride.
-
Stir the reaction mixture at room temperature for approximately 2 hours, or until the hydrostannylation is complete as monitored by Gas Chromatography (GC).
-
Once the vinylstannane formation is complete, add the acid chloride (1.3 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (~65 °C) and monitor the progress of the Stille coupling by Thin Layer Chromatography (TLC) (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous KF solution (3 mL). Stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Extract the mixture with Et₂O. Separate the organic layer and wash with water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired α,β-unsaturated ketone.
Protocol 2: Microwave-Assisted One-Pot Hydrostannylation/Stille Coupling
This protocol provides a rapid method for the synthesis of 1,3-dienes or styrenes from 1-alkynes.[3]
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
1-Alkyne
-
Organotin chloride (e.g., Bu₃SnCl)
-
Aqueous Potassium Fluoride (KF) solution
-
Polymethylhydrosiloxane (PMHS)
-
Tetrabutylammonium fluoride (TBAF, catalytic amount)
-
Organic electrophile (e.g., aryl or vinyl halide)
-
Solvent (e.g., THF)
Procedure:
-
In a microwave-safe reaction vessel, combine the palladium catalyst (1 mol%), the 1-alkyne, the organotin chloride, aqueous KF solution, PMHS, and a catalytic amount of TBAF.
-
Add the organic electrophile to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a set temperature and time (e.g., 100-150 °C for 5-15 minutes). The optimal conditions may need to be determined for specific substrates.
-
After irradiation, cool the vessel to room temperature.
-
Work-up the reaction as described in Protocol 1 (quenching with KF, extraction, drying, and purification).
Data Presentation
The following tables summarize representative quantitative data for the one-pot hydrostannylation/Stille coupling protocol with various substrates.
Table 1: One-Pot Hydrostannylation/Stille Coupling with Acid Chlorides [7]
| Alkyne | Acid Chloride | Product | Yield (%) |
| 3,3-Dimethyl-1-butyne | Benzoyl chloride | 1-Phenyl-4,4-dimethyl-1-penten-3-one | 92 |
| 3,3-Dimethyl-1-butyne | 4-Methoxybenzoyl chloride | 1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-one | 89 |
| 3,3-Dimethyl-1-butyne | 4-Nitrobenzoyl chloride | 4,4-Dimethyl-1-(4-nitrophenyl)-1-penten-3-one | 85 |
| 1-Ethynylcyclohexene | Benzoyl chloride | 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one | 78 |
Table 2: Microwave-Assisted One-Pot Hydrostannylation/Stille Coupling
| Alkyne | Electrophile | Product | Time (min) | Yield (%) |
| 1-Octyne | Iodobenzene | (E)-1-Phenyloct-1-ene | 10 | 85 |
| Phenylacetylene | 4-Iodotoluene | (E)-1-Methyl-4-styrylbenzene | 8 | 90 |
| 1-Hexyne | (E)-1-Iodo-1-hexene | (3E,5E)-Dodeca-3,5-diene | 12 | 75 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the one-pot hydrostannylation/Stille coupling protocol.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Microwave-assisted one-pot hydrostannylation/Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalyzed Regio- and Stereoselective Hydrostannylation of an Alkyl Ethynyl Ether/One-Pot Stille Coupling Enables the Synthesis of 14-Membered Macrolactone of Luminamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.msu.edu [chemistry.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Stille Reaction Tributyltin Byproduct Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of toxic tributyltin byproducts from Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common tributyltin byproducts in a Stille reaction?
The most prevalent organotin byproducts include tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tributyltin reagents, and in reactions involving tin hydrides, hexabutylditin (Bu₃SnSnBu₃) and tributyltin hydride (Bu₃SnH).[1] These byproducts are toxic and can interfere with subsequent reactions, making their removal crucial.[2]
Q2: My product is a solid. What is the most effective purification method?
For solid products, recrystallization is often a highly effective method for removing organotin residues. Slurrying the crude solid in a suitable solvent like methyl tert-butyl ether (MTBE) before recrystallization can significantly reduce tin contamination.[1][3]
Q3: How can I minimize the formation of tributyltin byproducts from the start?
While complete prevention is challenging, using a slight excess of the organostannane reagent can help drive the reaction to completion, but this may increase the amount of unreacted tin reagent to be removed. Careful control of reaction conditions and stoichiometry is key.
Q4: Are there any non-aqueous methods for removing tin byproducts, especially if my product is water-sensitive?
Yes, several non-aqueous methods are effective. Flash chromatography using silica gel treated with triethylamine (2-5% in the eluent) is a common and effective technique.[4][5] Additionally, using a stationary phase of potassium carbonate on silica gel for chromatography is a powerful non-aqueous method.[1][6][7]
Troubleshooting Guide
Issue: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
-
Possible Cause: Insufficient mixing or contact time between the organic and aqueous layers.
-
Possible Cause: Formation of a solid precipitate (Bu₃SnF) at the interface, trapping the product or preventing efficient separation.[1]
-
Possible Cause: The presence of unreacted tin hydrides (e.g., Bu₃SnH) which are less reactive towards KF.
Issue: Tin Residues Detected After Column Chromatography
-
Possible Cause: Co-elution of the desired product and the organotin byproducts.
Issue: Low Product Yield After Purification
-
Possible Cause: Adsorption of the product onto the precipitated tin fluoride or the Celite pad during filtration.
-
Solution: After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[2]
-
-
Possible Cause: Product instability on silica gel or irreversible binding during chromatography.
-
Solution: Deactivate the silica gel with triethylamine in the eluent, or use a less acidic stationary phase like alumina.[2]
-
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Reported Residual Tin Level | Reference(s) |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | [1][6][7] |
| Chromatography with 10% KF on Silica | ~30 ppm | [7][8][9] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | [1] |
| Fluoride Workup and Column Chromatography | Not Detectable (by ICP) | [1][10] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of potassium fluoride. Shake the funnel vigorously for at least one minute during each wash.[4]
-
Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.[1]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1][4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1][6][7]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Workup [chem.rochester.edu]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Potassium carbonate-silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdlookchem.com [sdlookchem.com]
- 8. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Purification of Products from Organotin Reagents
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of reaction products from organotin reagents. Below you will find troubleshooting guidance for specific issues, frequently asked questions, detailed experimental protocols, and visual workflows to streamline your purification processes.
Troubleshooting Guide
This guide addresses specific problems that may arise during the removal of organotin residues.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | - Insufficient mixing of aqueous and organic layers.- Insufficient amount of potassium fluoride (KF) used.- The specific organotin species is resistant to precipitation with KF. | - Ensure vigorous shaking of the separatory funnel for at least one minute during each wash.[1]- Use a saturated aqueous solution of 1M KF and perform multiple washes (2-3 times).[2]- Consider alternative or supplementary purification methods such as chromatography or acidic extraction.[2][3] |
| Formation of an Emulsion or Interfacial Precipitate | - Precipitation of insoluble tributyltin fluoride (Bu₃SnF) at the interface of the organic and aqueous layers. | - Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[1][2] The separated organic layer can then be further washed and dried. |
| Product is a Solid and Contaminated with Tin | - Co-precipitation of the product with organotin byproducts. | - Slurry the crude solid product in a suitable solvent like methyl tert-butyl ether (MTBE).[4]- Follow up with recrystallization from an appropriate solvent system, such as ethyl acetate.[4] |
| Protodestannylation as a Major Side Product | - Presence of acidic protons in the reaction mixture. | - Ensure all reactions are carried out under inert and anhydrous conditions.[5]- Avoid acidic conditions during workup if the desired product is sensitive.[5] Consider using a non-acidic workup or a direct chromatographic method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove?
The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, hexaalkylditin (e.g., Bu₃SnSnBu₃), and trialkyltin hydrides (e.g., Bu₃SnH).[2]
Q2: My aqueous potassium fluoride (KF) wash isn't completely removing the tin residues. What's going wrong?
Several factors could be at play. You might not be using a sufficiently concentrated KF solution, the mixing of the layers may be inadequate, or you may not be performing enough washes.[1][2] For stubborn cases, some organotin species are less reactive towards KF.
Q3: Are there more effective alternatives to the aqueous KF wash?
Yes, several other methods can be employed, often with higher efficiency. These include:
-
Chromatographic Methods : Using basic alumina or silica gel treated with triethylamine (2-5%) in the eluent is a very effective method.[2][6] A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm.[3]
-
Acidic Extraction : Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can selectively extract organotin compounds into the aqueous phase.[2][7]
-
Chemical Conversion : Treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins to tin halides, which are more readily removed by a subsequent KF wash.[1]
Q4: How can I best purify a solid product from organotin residues?
For solid products, recrystallization is a powerful purification technique. Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) followed by filtration and then recrystallization can significantly reduce tin contamination.[4]
Q5: How can I minimize the formation of organotin byproducts from the start?
Minimizing the excess of the organotin reagent is a good starting point. Additionally, using catalytic amounts of the organotin reagent with an in situ recycling system can reduce the overall tin waste.[8] Employing polymer-supported or fluorous-tagged organotin reagents can also simplify removal, often requiring just simple filtration.[8]
Data on Purification Method Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Purification Method | Reported Efficiency (Residual Tin Level) | Reference(s) |
| Chromatography on 10% K₂CO₃/Silica Gel | < 15 ppm | [3] |
| Chromatography on 10% KF/Silica Gel | < 30 ppm | [3] |
| Standard Silica Gel Chromatography | Can be effective, but may require specific conditions. | [9] |
| Aqueous KF Wash | Generally reduces tin to <1% w/w, but can be less effective. | [3] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilution : After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional) : Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[1]
-
KF Treatment : Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. For each wash, shake the separatory funnel vigorously for at least one minute.[1][2]
-
Precipitate Formation : An insoluble white precipitate of Bu₃SnF may form at the interface.[2]
-
Filtration : If a precipitate forms, filter the entire mixture through a pad of Celite.[1][2]
-
Final Washes : Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[2]
-
Concentration : Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[2]
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation : Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3]
-
Reaction Workup : Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[3]
-
Column Packing : Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution : Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visual Workflows
Caption: Workflow for organotin removal using an aqueous KF wash.
Caption: Workflow for organotin removal via chromatography on K₂CO₃/Silica Gel.
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
how to remove organotin residues from a reaction mixture
Technical Support Center: Organotin Residue Removal
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of organotin residues from reaction mixtures, particularly after procedures like the Stille cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The primary organotin byproducts encountered are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials. Depending on the specific reaction conditions, other species like hexaalkylditin (e.g., Bu₃SnSnBu₃) may also be present.[1] The high toxicity of these compounds necessitates their thorough removal to levels often below 15-30 ppm for applications in drug discovery and biological screening.[2]
Q2: My standard aqueous potassium fluoride (KF) wash isn't working effectively. What are the common pitfalls?
An incomplete removal of organotin residues using a KF wash can result from several factors:
-
Insufficient Mixing: Vigorous shaking or stirring is essential to maximize the interfacial reaction between the organotin species in the organic layer and the fluoride ions in the aqueous layer to form the insoluble tributyltin fluoride (Bu₃SnF).[1]
-
Inadequate Amount of KF: Using a saturated aqueous solution and performing multiple washes (typically 2-3) is crucial for driving the precipitation reaction to completion.[1]
-
Precipitate Formation at the Interface: A thick precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, which may trap the desired product or hinder efficient separation.[1] If this occurs, filtering the entire biphasic mixture through a pad of Celite is an effective solution.[1]
-
Incorrect Workup Sequence: A common mistake is to perform a simple water extraction before the KF treatment. The recommended procedure is to add a saturated aqueous KF solution directly to the reaction mixture and stir for at least an hour before conventional workup and purification.[2]
Q3: Are there more robust alternatives to the aqueous KF wash?
Yes, several highly effective methods can be used, especially when ppm-level purity is required.
-
Chromatography on Modified Silica Gel: This is a very common and effective technique. One method involves flash chromatography using a stationary phase composed of 10% (w/w) powdered anhydrous potassium carbonate (K₂CO₃) mixed with silica gel.[2] This approach has been shown to reduce organotin impurities from stoichiometric levels to less than 15 ppm.[2] Another variation is to filter the crude mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent.[1][3]
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or 1M HCl, can protonate and extract the organotin species into the aqueous phase.[1]
-
Recrystallization: For solid products, recrystallization is a powerful purification technique. Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can effectively minimize tin residues.[4]
-
Scavenger Resins: Polymer-bound scavengers, such as those with thiol functionalities, can be added to the reaction mixture.[5][6] These resins selectively bind to the metal, and can then be simply filtered off.
Q4: How can I choose the best removal method for my specific product?
The optimal method depends on the properties of your desired compound.
-
For non-polar products: Treatment with aqueous 1M NaOH followed by filtration through silica gel is often effective.[7]
-
For polar products: The Me₃Al method, which involves treating the mixture with trimethylaluminum, can be particularly convenient.[7]
-
For solid products: Recrystallization is often the most effective method for achieving high purity.[4]
-
For general purposes and high purity: Chromatography on a K₂CO₃/silica gel stationary phase is a robust and widely applicable technique that avoids an aqueous workup.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Tin residues remain after KF wash. | 1. Insufficient shaking. 2. Not enough KF used. 3. Emulsion or precipitate at the interface. | 1. Shake the separatory funnel vigorously for at least 60 seconds per wash. 2. Use a saturated KF solution and perform at least 2-3 washes. 3. Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1] |
| Product is lost during KF wash. | The product may be trapped in the interfacial precipitate. | Filter the mixture through Celite as described above and wash the Celite pad with fresh organic solvent to recover the product. |
| Column chromatography fails to remove tin. | Standard silica gel is not effective at retaining organotin byproducts. | Use a modified stationary phase. Prepare a 10% w/w mixture of anhydrous K₂CO₃ in silica gel or pre-treat the silica plug with triethylamine.[1][2] |
| Product co-elutes with tin byproducts. | The polarity of the product and the tin species are too similar for effective separation on standard silica. | Switch to a different method. If the product is a solid, attempt recrystallization.[4] Alternatively, use an acidic wash to selectively extract the tin into an aqueous layer before chromatography.[1] |
Data Presentation: Comparison of Removal Methods
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Reagent/Stationary Phase | Reported Efficiency | Notes |
| Chromatography | 10% w/w K₂CO₃ in Silica Gel | Reduces residues to < 15 ppm | Highly effective; avoids aqueous workup.[2] |
| Chromatography | 10% w/w KF in Silica Gel | Reduces residues to < 30 ppm | Effective, but KF is hygroscopic and can affect column flow over time.[2] |
| Precipitation/Filtration | Saturated Aqueous KF | Reduces residues to < 1% w/w | Common, but may be insufficient for pharmaceutical applications.[2] Efficiency is highly dependent on the protocol. |
| Chemical Conversion & Wash | DBU / Iodine, then Silica Gel | Reduces residues significantly | Converts tin species to iodides, which are easier to remove on silica.[2] |
Experimental Protocols
Protocol 1: Removal of Organotin Residues using Aqueous Potassium Fluoride (KF)
-
Dilution: After the Stille reaction is deemed complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Extraction: Shake the separatory funnel vigorously for at least 1-2 minutes. An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) should form.[1]
-
Filtration (if necessary): If a significant amount of precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite® in a Büchner funnel. Wash the Celite pad with the organic solvent used for dilution to ensure complete recovery of the product.
-
Separation: Return the filtrate to the separatory funnel and separate the layers.
-
Repeat: Wash the organic layer one or two more times with the saturated KF solution.
-
Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Removal via Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This 10% w/w mixture can be stored for several months.[2]
-
Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is generally not required and is discouraged.[2]
-
Column Packing: Prepare a flash chromatography column with the K₂CO₃/silica gel mixture using either a dry packing or slurry packing method with the desired eluent.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to separate the desired product from the organotin impurities, which will be strongly retained on the basic stationary phase.
Mandatory Visualizations
Caption: Decision workflow for selecting an organotin removal method.
Caption: Mechanism of organotin removal using potassium fluoride (KF).
References
Technical Support Center: Optimizing Stille Reaction Conditions
Welcome to the technical support center for the Stille cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in a Stille reaction?
Low or no yield in a Stille reaction can stem from several factors, including inactive catalyst, poor substrate reactivity, suboptimal reaction conditions, or competing side reactions.[1][2] Key areas to investigate are the quality and choice of the palladium catalyst and ligands, the purity of reagents and solvents, the reaction temperature, and the presence of any interfering functional groups on your substrates.
Q2: How do I choose the right palladium catalyst and ligands for my reaction?
The choice of palladium catalyst and ligands is critical and substrate-dependent.[3] Generally, Pd(PPh₃)₄ and Pd₂(dba)₃ are common palladium(0) sources.[4] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often accelerate the reaction.[4][5] However, the optimal ligand balances the rates of oxidative addition (favored by electron-donating ligands) and reductive elimination (favored by electron-withdrawing ligands).[3] Therefore, screening a variety of ligands is often necessary to find the best performer for a specific substrate pair.
Q3: What is the role of additives like Cu(I) salts, LiCl, and fluorides?
Additives can significantly enhance the rate and yield of Stille reactions.
-
Copper(I) salts (e.g., CuI, CuBr): These are particularly effective in couplings involving sterically hindered substrates. They are believed to act as co-catalysts that facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[4][6] Including Cu(I) salts can lead to dramatic improvements in yield, especially in carbonylative Stille couplings.[6]
-
Lithium Chloride (LiCl): LiCl is often used to enhance the reaction rate.[7] It is thought to stabilize the transition state during oxidative addition and can also increase the rate of transmetalation by increasing the polarity of the solvent.[7][8]
-
Fluoride sources (e.g., CsF, KF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that is more reactive and undergoes transmetalation at a faster rate.[4][8]
Q4: What are the common side reactions in Stille coupling and how can I minimize them?
The most prevalent side reaction is the homocoupling of the organostannane reagent.[3][9] This can occur through two main pathways: reaction of two organostannane equivalents with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3] To minimize homocoupling, it is crucial to use a well-defined Pd(0) catalyst and to carefully control the reaction conditions. Other potential side reactions include C-H stannylation of certain substrates like thiophenes.[10]
Q5: How can I effectively remove toxic tin byproducts from my reaction mixture?
Organotin byproducts are toxic and must be carefully removed.[9] Common methods for their removal include:
-
Aqueous KF workup: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble organotin fluorides, which can then be removed by filtration.[9][11]
-
Silica gel chromatography: The tin byproducts can often be removed by filtering the crude reaction mixture through a plug of silica gel, sometimes with an eluent containing a small amount of triethylamine.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common challenges in Stille coupling. The following guide provides a systematic approach to troubleshooting low yields.
Troubleshooting Workflow for Low Yield
A decision tree for troubleshooting low yields in Stille reactions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Pd(0) catalysts can be sensitive to air and moisture.[12] - Consider using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which can be reduced in situ to the active Pd(0) species.[7] |
| Inappropriate Ligand | - The choice of ligand is crucial and substrate-dependent.[3] Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][13] - For sterically demanding substrates, bulky, electron-rich ligands are often beneficial.[4] |
| Suboptimal Temperature | - If the reaction is sluggish, gradually increase the temperature.[7] However, be aware that higher temperatures can sometimes promote side reactions or decomposition.[7] - For sensitive substrates, lower temperatures may be required. |
| Poor Substrate Reactivity | - The reactivity of the organic electrophile generally follows the order: I > Br ≈ OTf >> Cl.[7] If using a less reactive halide, consider converting it to a more reactive one. - For the organostannane, the transferability of the organic group follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[7] |
| Solvent Effects | - The polarity of the solvent can influence the reaction rate.[8] Common solvents include THF, DMF, toluene, and dioxane.[9][14] - In some cases, polar aprotic solvents like DMF can accelerate the reaction.[15] |
| Presence of Inhibitors | - Ensure all reagents and solvents are pure and free of contaminants that could poison the catalyst.[1] - Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst. |
Issue 2: Significant Homocoupling of the Organostannane
Homocoupling is a common side reaction that consumes the organostannane and reduces the yield of the desired cross-coupled product.
| Potential Cause | Troubleshooting Steps |
| Use of Pd(II) Precatalyst | - Reaction of the organostannane with the Pd(II) precatalyst can lead to homocoupling.[3] Minimize this by using a well-defined Pd(0) catalyst like Pd(PPh₃)₄. |
| Radical Pathways | - Radical mechanisms can also lead to homocoupling.[3] Ensure the reaction is performed under an inert atmosphere and that all reagents are free of radical initiators. |
| Reaction Conditions | - High temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing your Stille reaction.
Table 1: Effect of Additives on Reaction Yield
| Additive | Typical Concentration | Function | Reference(s) |
| CuI or CuBr | 10-35 mol% | Co-catalyst, facilitates transmetalation, especially for hindered substrates. | [4][6] |
| LiCl | 1-5 equivalents | Enhances reaction rate, stabilizes transition state, increases solvent polarity. | [7][8] |
| CsF or KF | 1-2 equivalents | Activates the organostannane by forming a hypervalent tin species. | [4][8] |
Table 2: General Reaction Conditions
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| Palladium Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging substrates. | [11] |
| Ligand to Palladium Ratio | 1:1 to 4:1 | The optimal ratio depends on the specific ligand and catalyst used. | |
| Organostannane Stoichiometry | 1.0 - 1.5 equivalents | A slight excess of the organostannane is often used to drive the reaction to completion. | [11] |
| Temperature | 25 - 120 °C | Substrate-dependent. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. | [7][11] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC, GC, or LC-MS to determine the optimal time. | [11] |
Experimental Protocols
General Protocol for a Stille Cross-Coupling Reaction
This protocol provides a general starting point for performing a Stille coupling reaction. Optimization of specific parameters will likely be necessary for your particular substrates.
Experimental Workflow for Stille Coupling Optimization
A general workflow for performing and optimizing a Stille coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.[11]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, THF, DMF) via syringe.[11]
-
Reagent Addition: Add the organic halide or triflate (1.0 equivalent) and the organostannane (1.0-1.2 equivalents) to the reaction mixture via syringe.[11]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).[11]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.[11]
-
Extraction: Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate). Transfer the filtrate to a separatory funnel and wash with water and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 14. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 15. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
troubleshooting low yield in Stille coupling of heteroaromatics
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Stille coupling reactions involving heteroaromatic compounds.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in the Stille coupling of heteroaromatics, offering potential causes and actionable solutions.
Question: My Stille coupling reaction is giving a low yield or not working at all. What are the common causes and how can I troubleshoot it?
Answer:
Low yields in Stille couplings with heteroaromatics can stem from several factors, including catalyst deactivation, slow reaction kinetics, and competing side reactions. A systematic approach to troubleshooting is often the most effective strategy.
A general troubleshooting workflow is illustrated below:
Question: I am observing significant amounts of homocoupled product from my organostannane. How can I prevent this?
Answer:
Homocoupling is a common side reaction in Stille couplings.[1] It is often promoted by high temperatures and the presence of oxygen. To minimize homocoupling, consider the following:
-
Lower the Reaction Temperature: If the desired cross-coupling is significantly faster than the homocoupling at a lower temperature, reducing the heat can favor your desired product.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Use Fresh Catalyst: Decomposed or lower-valent palladium species can promote homocoupling. Use a fresh, high-quality palladium source.
-
Additives: In some cases, the addition of certain scavengers or additives can suppress homocoupling, though this is highly substrate-dependent.
Question: My heteroaromatic starting material is being dehalogenated. What causes this and how can I avoid it?
Answer:
Dehalogenation is a side reaction where the halide on your heteroaromatic substrate is replaced by a hydrogen atom. This can be a significant issue, especially with electron-rich heteroaromatics.
-
Solvent Choice: Polar aprotic solvents like DMF and dioxane can sometimes promote dehalogenation.[2] Switching to a less polar solvent such as toluene may reduce the extent of this side reaction.[2]
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Using bulkier, more electron-donating ligands can sometimes favor the desired coupling pathway.[2]
-
Temperature Control: Like homocoupling, dehalogenation can be temperature-dependent. Running the reaction at the lowest effective temperature is advisable.
-
Microwave Irradiation: For sluggish reactions, using a microwave reactor can sometimes improve the kinetics of the desired coupling enough to outcompete dehalogenation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Stille coupling reaction?
A1: The catalytic cycle of the Stille reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the heteroaromatic halide (R¹-X), forming a Pd(II) complex.[1][3]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide.[1][3] This step is often the rate-determining step.[4]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][3]
Q2: Which palladium catalyst and ligands are best for coupling heteroaromatics?
A2: The optimal choice is substrate-dependent. However, some general guidelines are:
-
Palladium Sources: Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[5][6] Pd(PPh₃)₄ is often used directly, while others may require the addition of a ligand.
-
Ligands: Triphenylphosphine (PPh₃) is a standard ligand. For challenging couplings, electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be more effective.[7] Arsine ligands (e.g., AsPh₃) have also been shown to be beneficial in some cases.[8]
Q3: What is the role of additives like CuI and LiCl?
A3:
-
Copper(I) Iodide (CuI): CuI can act as a co-catalyst, accelerating the transmetalation step, which is often the slowest part of the catalytic cycle.[6] This rate increase is thought to occur because CuI can scavenge phosphine ligands from the palladium center, which can inhibit transmetalation.[6]
-
Lithium Chloride (LiCl): LiCl can also enhance the rate of transmetalation.[5] It is believed to do so by forming a more reactive organostannane species or by facilitating the displacement of ligands from the palladium complex.[5]
Q4: How do I choose the right solvent for my Stille coupling?
A4: The choice of solvent can significantly impact the reaction outcome.[9][10]
-
Common Solvents: Anhydrous and degassed polar aprotic solvents like DMF, dioxane, THF, and NMP are frequently used.[3][6]
-
Considerations: The solvent must be able to dissolve the reactants and catalyst. However, as mentioned, highly polar solvents can sometimes promote side reactions like dehalogenation.[2] Toluene is a less polar alternative that can be effective.[2] It is often necessary to screen a few solvents to find the optimal one for a specific reaction.
Q5: What is the typical reactivity order for the organic halides and the transferable group on the organostannane?
A5:
-
Organic Halide Reactivity: I > OTf > Br >> Cl.[1][5] Aryl and vinyl iodides are the most reactive, while chlorides often require specialized, more active catalyst systems.[5][7]
-
Organostannane Transfer Group Reactivity: Alkynyl > Alkenyl > Aryl > Allyl = Benzyl > Alkyl.[5] This migratory aptitude allows for the use of organostannanes with "non-transferable" groups like methyl or butyl, which are much slower to migrate than the desired heteroaromatic group.[4]
Data and Protocols
Table 1: Effect of Ligands and Additives on Stille Coupling Yield
| Entry | Heteroaryl Halide | Organostannane | Pd Source (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromothiophene | 2-(Tributylstannyl)furan | Pd₂(dba)₃ (2.5) | PPh₃ (10) | - | Dioxane | 100 | 75 |
| 2 | 2-Bromothiophene | 2-(Tributylstannyl)furan | Pd₂(dba)₃ (2.5) | PPh₃ (10) | CuI (1.0) | Dioxane | 100 | 92 |
| 3 | 3-Iodopyridine | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | - | DMF | 90 | 68 |
| 4 | 3-Iodopyridine | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | CuI (0.2) | DMF | 90 | 85 |
| 5 | 2-Chlorobenzothiazole | 2-(Tributylstannyl)thiophene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | CsF (2.0) | Dioxane | 110 | 88 |
This table is a compilation of representative data from the literature and serves as an illustrative guide.
Experimental Protocol: General Procedure for Stille Coupling of a Heteroaromatic Halide
Materials:
-
Heteroaromatic halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Optional: Additive (e.g., CuI, 0.1 mmol, 10 mol%)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaromatic halide and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the organostannane. If using an additive, it can be added at this stage.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[3] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.[3]
Safety Note: Organotin compounds are highly toxic.[1][3][11] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be disposed of according to institutional safety guidelines.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT) Calculation Analyses - Webthesis [webthesis.biblio.polito.it]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Palladium-Catalyzed Stille Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the effect of ligands on palladium-catalyzed Stille reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of ligand impact the Stille reaction?
The ligand plays a crucial role in the Stille reaction by influencing the stability and reactivity of the palladium catalyst. Its electronic and steric properties can affect the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Electron-donating ligands: Increase the electron density on the palladium center, which generally accelerates the oxidative addition step. However, very strong donor ligands can slow down or inhibit the reaction, as transmetalation is often the rate-determining step and is favored by a more electron-deficient palladium center.[2]
-
Electron-withdrawing ligands: Can facilitate the transmetalation and reductive elimination steps. Rate enhancements have been observed with moderately electron-poor ligands like tri-2-furylphosphine.[2]
-
Sterically bulky ligands: Ligands with a large cone angle can promote the reductive elimination step by bringing the coupled groups closer together.[1] The use of bulky, electron-rich phosphine ligands has been instrumental in developing milder reaction conditions and expanding the substrate scope to include less reactive aryl chlorides.[3]
Q2: What are the most common ligands used in Stille reactions?
A variety of phosphine-based ligands are commonly employed. The optimal choice is highly dependent on the specific substrates being coupled.[2] Some common examples include:
-
Triphenylphosphine (PPh₃): A widely used, commercially available, and relatively inexpensive ligand.[1]
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically hindered ligand that can sometimes improve reaction outcomes.
-
Tri-tert-butylphosphine (P(tBu)₃): A very bulky and electron-rich ligand, effective for coupling unreactive aryl chlorides.[3]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A bulky biarylphosphine ligand that has shown high activity for Stille couplings of aryl chlorides, leading to good to excellent yields in short reaction times.[4]
-
Tri-2-furylphosphine: A moderately electron-poor ligand that can accelerate the rate of transmetalation.[2]
-
Triphenylarsine (AsPh₃): Can be a highly effective ligand, sometimes in combination with copper(I) iodide, to accelerate the reaction.[5]
Q3: What are the main side reactions in Stille couplings and how can ligands influence them?
The most common side reaction is the homocoupling of the organostannane reagent to form a dimer.[2] This can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[2]
The choice of ligand can influence the extent of homocoupling. While specific guidelines are substrate-dependent, using ligands that promote the desired cross-coupling catalytic cycle at a faster rate than the competing homocoupling pathway is key. Optimizing the palladium-to-ligand ratio can also be crucial.
Another potential side reaction is the transfer of a "non-transferable" group from the organostannane (e.g., a butyl group from tributyltin reagents). This is generally a slower process but can become significant under certain conditions.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed Stille reactions, with a focus on the role of the ligand.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive Catalyst: The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst. | • Ensure proper activation of the Pd(II) precatalyst. For phosphine ligands, using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can be beneficial. • Consider using a more electron-rich and/or bulky ligand to facilitate the reduction of Pd(II) to Pd(0) and stabilize the active catalyst. |
| 2. Slow Oxidative Addition: The organic halide is unreactive (e.g., an electron-rich aryl chloride). | • Switch to a more electron-rich and sterically hindered ligand, such as P(tBu)₃ or a biarylphosphine ligand like XPhos, which are known to be effective for coupling aryl chlorides.[3] | |
| 3. Slow Transmetalation: This is often the rate-determining step.[2][5] | • Try a more electron-withdrawing ligand like tri-2-furylphosphine to make the palladium center more electrophilic. • Add a copper(I) salt (e.g., CuI) as a co-catalyst. Copper can facilitate the transmetalation step.[2][5] • The addition of fluoride sources like cesium fluoride (CsF) can also accelerate transmetalation by forming a hypervalent tin species.[5] | |
| 4. Slow Reductive Elimination: The final step to form the C-C bond is slow. | • Use a more sterically bulky ligand to promote reductive elimination.[1] | |
| Significant Homocoupling of Organostannane | 1. Suboptimal Ligand Choice: The chosen ligand does not sufficiently promote the cross-coupling pathway over the homocoupling pathway. | • Screen different ligands. A ligand that accelerates the rate of transmetalation and reductive elimination can often minimize homocoupling. • Adjust the palladium-to-ligand ratio. An excess of ligand can sometimes inhibit the reaction. |
| 2. Reaction Conditions: High temperatures or prolonged reaction times can sometimes favor homocoupling. | • Try to lower the reaction temperature and shorten the reaction time by using a more active catalyst system (i.e., a more effective ligand). | |
| Decomposition of Starting Materials or Product | 1. Harsh Reaction Conditions: High temperatures can lead to degradation. | • Employ a more reactive ligand that allows for lower reaction temperatures. Bulky, electron-rich phosphines often enable reactions to proceed at or near room temperature for reactive substrates.[3] |
| Difficulty in Removing Tin Byproducts | 1. Inherent nature of Stille coupling. | • This is a general issue with Stille reactions. While not directly related to the ligand's electronic effect, the choice of a highly efficient ligand that drives the reaction to completion can simplify purification by minimizing the number of byproducts. • Standard workup procedures include washing with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts or using a triethylamine-treated silica gel for chromatography.[6] |
Data Presentation
The following table summarizes the performance of various ligands in the Stille coupling of 4-chlorotoluene with tributyl(phenyl)tin. This data is illustrative and results may vary based on specific reaction conditions and substrates.
| Ligand | Pd Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Characteristics |
| PPh₃ | Pd(OAc)₂ | Toluene | 110 | 24 | Low | Standard, often requires higher temperatures. |
| P(o-tol)₃ | Pd₂(dba)₃ | Dioxane | 100 | 12 | Moderate | More sterically hindered than PPh₃. |
| P(tBu)₃ | Pd₂(dba)₃ | Dioxane | 80 | 4 | >95 | Bulky and electron-rich, excellent for aryl chlorides.[3] |
| XPhos | Pd(OAc)₂ | Toluene | 100 | 4 | 98 | Highly active biarylphosphine ligand.[4] |
| Tri-2-furylphosphine | Pd₂(dba)₃ | THF | 60 | 6 | High | Electron-poor, accelerates transmetalation. |
| AsPh₃ | Pd₂(dba)₃ | DMF | 80 | 8 | High | Often used with CuI for rate acceleration.[5] |
Experimental Protocols
General Procedure for Stille Coupling of an Aryl Chloride using a Bulky Phosphine Ligand (e.g., XPhos)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Aryl chloride
-
Organostannane
-
Cesium fluoride (CsF)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the XPhos ligand (2-4 mol%).
-
Add the aryl chloride (1.0 equivalent) and the organostannane (1.1-1.5 equivalents).
-
Add cesium fluoride (2.0 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield in Stille Reactions
Caption: A decision tree for troubleshooting low-yield Stille reactions.
References
Technical Support Center: Column Chromatography Techniques for Purifying Organostannanes
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying organostannanes using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this critical purification step.
Troubleshooting Guide
Q1: My organostannane appears to be decomposing on the silica gel column. What can I do?
Degradation of organostannanes on silica gel is a common issue, often due to the acidic nature of standard silica gel.[1][2] This can lead to protodestannylation, where the carbon-tin bond is cleaved.
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic modifier. A common and effective method is to use silica gel treated with triethylamine (Et3N).[3][4] You can either pre-treat the slurry or add a small percentage of triethylamine (e.g., 1-2%) to your eluent system.
-
Use a Different Stationary Phase: Consider using basic alumina as an alternative stationary phase, which is less acidic than silica gel.[4]
-
Potassium Carbonate Modified Silica Gel: A stationary phase prepared with 10% w/w anhydrous potassium carbonate in silica gel has been shown to be effective in removing organotin impurities without degrading the desired product.[3][5]
Q2: I'm having trouble separating my organostannane from nonpolar impurities like hexabutylditin.
The low polarity of many organostannanes can make them difficult to separate from other nonpolar byproducts.
Solutions:
-
Optimize the Solvent System: Carefully select your eluent system. A very nonpolar eluent may not provide sufficient separation. Start with a nonpolar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[6]
-
Alternative Stationary Phases: For very nonpolar compounds, reversed-phase chromatography might be an option, although less common for this specific application.
Q3: My organostannane is hydrolyzing during purification. How can I prevent this?
While many organostannanes are relatively stable to hydrolysis, electron-rich or sterically unhindered organostannanes can be susceptible, especially in the presence of water and acidic conditions on the stationary phase.[7]
Solutions:
-
Use Anhydrous Solvents and Silica Gel: Ensure your solvents are thoroughly dried before use.[8][9][10][11] Dry the silica gel in an oven before preparing your column to remove adsorbed water.
-
Work Quickly: Minimize the time the organostannane spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.[6]
-
Modified Stationary Phase: Using a deactivated or basic stationary phase as mentioned in Q1 can also help to minimize hydrolysis by neutralizing acidic sites.
Q4: The separation is poor, and my fractions are all mixed.
Poor separation can result from several factors related to column preparation and loading.
Solutions:
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. The "wet method" of packing, where a slurry of the stationary phase in the eluent is poured into the column, is generally recommended.[12][13]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[14] Using too much solvent for loading will lead to a broad initial band and poor separation. If the sample is not very soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel before adding it to the column.[14]
-
Appropriate Column Size: The ratio of stationary phase to crude product is important. A common rule of thumb for silica gel column chromatography is a ratio of 20:1 to 100:1 by weight, depending on the difficulty of the separation.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for purifying organostannanes?
The most common stationary phase is silica gel.[12] However, due to the potential for degradation, modified silica gel (e.g., with triethylamine or potassium carbonate) and basic alumina are frequently used and recommended alternatives.[3][4][5]
Q2: What solvent systems are typically used for organostannane purification?
Solvent systems for organostannane purification are generally nonpolar to moderately polar. Common choices include mixtures of:
-
Hexanes and Ethyl Acetate
-
Hexanes and Diethyl Ether
-
Petroleum Ether and Triethylamine[4]
The exact ratio will depend on the polarity of the specific organostannane and its impurities and should be determined by TLC analysis.
Q3: How can I effectively remove tributyltin residues after a Stille reaction?
Column chromatography is a very effective method. Specifically, using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel can reduce organotin impurities to very low levels (below 15 ppm).[5] Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent is another effective technique.[3]
Q4: Can I use reversed-phase chromatography for organostannane purification?
While normal-phase chromatography is more common, reversed-phase chromatography can be an option, particularly for more polar organostannanes or when normal-phase methods fail to provide adequate separation. A C18-silica stationary phase would be used with more polar solvent systems.[15]
Quantitative Data Summary
Table 1: Common Stationary Phases for Organostannane Purification
| Stationary Phase | Key Characteristics & Applications |
| Silica Gel | Standard, but can be acidic and cause degradation.[12] |
| Silica Gel with Triethylamine (1-5%) | Deactivated to prevent degradation of sensitive organostannanes.[3][4] |
| Silica Gel with 10% w/w K2CO3 | Highly effective for removing organotin byproducts.[3][5] |
| Basic Alumina | A good alternative to silica gel for acid-sensitive compounds.[4] |
Table 2: Typical Eluent Systems for Organostannane Purification
| Solvent System | Polarity | Typical Application |
| Hexanes / Petroleum Ether | Very Low | Eluting very nonpolar organostannanes and byproducts. |
| Hexanes / Ethyl Acetate (gradient) | Low to Medium | General purpose for a wide range of organostannanes. |
| Hexanes / Diethyl Ether (gradient) | Low to Medium | Alternative to ethyl acetate, can offer different selectivity. |
| Petroleum Ether / Triethylamine (e.g., 95:5) | Low (with basic modifier) | For purifying organostannanes sensitive to acid-catalyzed decomposition.[4] |
Experimental Protocols
Protocol 1: General Procedure for Purifying an Organostannane using a Triethylamine-Treated Silica Gel Column
-
Slurry Preparation: In a beaker, mix silica gel with the chosen initial eluent (e.g., 98:2 hexanes:ethyl acetate) containing 1-2% triethylamine to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica gel bed.
-
Sample Loading: Dissolve the crude organostannane in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Elution: Carefully add the eluent to the column. Apply pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Solvent Gradient (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification using a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3]
-
Column Packing: Dry-pack the column with the K2CO3/silica gel mixture or prepare a slurry in the desired eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elution and Collection: Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities, collecting fractions and monitoring by TLC.
Visualizations
References
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sdlookchem.com [sdlookchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 10. pureprocesstechnology.com [pureprocesstechnology.com]
- 11. mbraun.com [mbraun.com]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. chromtech.com [chromtech.com]
Technical Support Center: KF Workup for Removing Tributyltin Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a potassium fluoride (KF) workup to remove tributyltin chloride and other organotin residues from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using KF to remove tributyltin chloride?
The KF workup is a common and effective method for removing organotin byproducts, such as tributyltin chloride (Bu₃SnCl), from reaction mixtures. The underlying principle is the reaction of the organotin halide with potassium fluoride to form the corresponding organotin fluoride (e.g., Bu₃SnF). Tributyltin fluoride is a solid that is insoluble in many common organic solvents, allowing for its removal by simple filtration.[1]
Q2: What are the most common organotin byproducts I might need to remove?
Besides tributyltin chloride, other common organotin byproducts include tributyltin hydride (Bu₃SnH) and hexabutylditin (Bu₃SnSnBu₃), particularly in reactions like the Stille coupling.[2][3] It's important to identify the likely byproducts in your reaction to select the most effective removal strategy.
Q3: How effective is the KF workup compared to other methods?
The effectiveness of organotin removal can vary depending on the specific reaction, product, and the chosen method. While a standard aqueous KF wash is a simple and widely used technique, other methods may offer higher efficiency in certain cases.
| Method | Reported Efficiency | Key Advantages |
| Aqueous KF Wash | Can be effective, but may not always achieve complete removal (<1% residue).[4] | Simple, inexpensive, and chemoselective.[4] |
| KF on Silica Gel | Can reduce organotin impurities to less than 30 ppm.[5] | Combines precipitation and chromatography for enhanced removal.[5] |
| K₂CO₃ on Silica Gel | Can reduce organotin impurities to below 15 ppm.[2][5] | Effective, and the stationary phase has a longer shelf life than KF/silica.[5] |
| Acidic Extraction | Can selectively extract organotin compounds into the aqueous phase.[2] | Useful for products that are stable to acidic conditions. |
| Pre-treatment with Iodine (I₂) | Converts unreacted tin hydrides and ditins to tin halides for easier removal by a subsequent KF wash.[2][3][6] | Improves the efficiency of the KF wash when certain byproducts are present.[2][3] |
Troubleshooting Guide
Problem 1: Persistent Tin Contamination After Aqueous KF Wash
-
Possible Cause: Insufficient contact time or agitation between the organic and aqueous layers.
-
Possible Cause: The specific organotin byproduct is not readily converted to the fluoride salt. For instance, tributyltin hydride (Bu₃SnH) and hexabutylditin (Bu₃SnSnBu₃) are not effectively removed by a simple KF wash.[3]
-
Possible Cause: The pH of the aqueous solution may not be optimal for precipitation.
-
Solution: While not always necessary, adjusting the pH can sometimes improve the efficiency of the precipitation.
-
Problem 2: Formation of an Emulsion or a Thick Precipitate at the Interface
-
Possible Cause: The formation of insoluble tributyltin fluoride (Bu₃SnF) at the interface between the organic and aqueous layers is a common occurrence.[2][6][7] This can trap the desired product and make separation difficult.
Problem 3: Product is a Solid
-
Possible Cause: Co-precipitation of the product with the organotin fluoride.
-
Solution: For solid products, recrystallization can be a highly effective purification method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[2]
-
Experimental Protocols
Protocol 1: Standard Aqueous KF Wash
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[2][6][7]
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF.[2][6][7] Shake the separatory funnel vigorously for at least one minute during each wash.[2][6][7]
-
Precipitate Removal: If a white precipitate of Bu₃SnF forms at the interface, filter the entire mixture through a pad of Celite®.[2][3][6][7]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.[2]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: KF on Silica Gel Chromatography
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely ground potassium fluoride with 90g of silica gel (by weight).[5]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[2]
-
Column Packing: Dry-pack or prepare a slurry of the KF/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualizations
Caption: Workflow for removing tributyltin chloride using an aqueous KF wash and Celite filtration.
Caption: Decision tree for troubleshooting persistent tin contamination after a KF workup.
References
- 1. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Workup [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Minimizing Protodestannylation of Vinylstannane Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the undesired protodestannylation of vinylstannane intermediates during their experiments.
Troubleshooting Guides
Issue 1: Significant Protodestannylation Observed During Reaction
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of the corresponding alkene (protodestannylated byproduct) in the crude reaction mixture, confirmed by NMR or GC-MS.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Acidic Impurities | Traces of acid in the reaction mixture can readily cleave the C-Sn bond. Ensure all reagents and solvents are free from acidic impurities. Glassware should be thoroughly cleaned and dried to remove any acidic residues.[1] |
| Sub-optimal Reaction Conditions | High temperatures can sometimes promote protodestannylation. A systematic screening of reaction temperatures is recommended to find the optimal balance between reaction rate and stability of the vinylstannane.[2] |
| Inefficient Transmetalation | If the transmetalation step in a cross-coupling reaction is slow, the vinylstannane has a longer residence time in the reaction mixture, increasing the likelihood of protodestannylation. |
| Oxygen in the Reaction | The presence of oxygen can lead to radical processes that may contribute to the degradation of the vinylstannane.[2] |
Issue 2: Decomposition of Vinylstannane During Purification
Symptoms:
-
Streaking or decomposition of the product on a silica gel column.
-
Low recovery of the desired vinylstannane after chromatography.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Acidity of Silica Gel | Silica gel is inherently acidic and can cause the decomposition of sensitive vinylstannanes.[2][3] |
| Prolonged Contact Time with Stationary Phase | The longer the vinylstannane is in contact with the stationary phase, the greater the chance of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is protodestannylation and why is it a problem?
A1: Protodestannylation is a side reaction where the tin group of an organostannane, in this case, a vinylstannane, is replaced by a proton from a proton source in the reaction mixture. This leads to the formation of an undesired alkene byproduct and reduces the yield of the desired coupled product in reactions like the Stille coupling.
Q2: How can I rigorously exclude oxygen from my reaction?
A2: To exclude oxygen, it is crucial to use properly degassed solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the entire experiment. This includes the setup, reaction, and workup phases.[2]
Q3: Are there any additives that can help minimize protodestannylation?
A3: Yes, certain additives can accelerate the desired cross-coupling reaction, thereby minimizing the time the vinylstannane is exposed to conditions that might cause protodestannylation. For instance, the addition of copper(I) iodide (CuI) can accelerate the transmetalation step in Stille couplings.[4]
Q4: My vinylstannane is an oil. How can I effectively remove tin byproducts without chromatography?
A4: For oily products, an aqueous wash with potassium fluoride (KF) is a common and effective method for removing tin byproducts. The fluoride ions react with the tin residues to form insoluble tin fluorides, which can then be removed by filtration.[5][6][7]
Q5: Can the choice of the non-transferable groups on the tin atom affect the rate of protodestannylation?
A5: Yes, the nature of the non-transferable groups on the tin atom can influence the reactivity of the vinylstannane. For instance, trimethyltin compounds are often more reactive in the desired transmetalation step of Stille couplings compared to their tributyltin analogs, which can help to minimize the time available for protodestannylation to occur.[8][9]
Experimental Protocols
Protocol 1: Purification of Vinylstannanes using Basic Alumina Chromatography
This protocol is recommended for the purification of vinylstannanes that are sensitive to decomposition on silica gel.[2][3]
Materials:
-
Crude vinylstannane intermediate.
-
Basic alumina (Activity Grade I, standard grade, ~150 mesh, 58 Å).
-
Hexane and Ethyl Acetate (or other suitable eluents).
-
Glass chromatography column.
-
Collection tubes.
Procedure:
-
Slurry Packing: Prepare a slurry of the basic alumina in the initial, low-polarity eluent (e.g., 100% hexane).
-
Pour the slurry into the chromatography column and allow the alumina to settle, ensuring a well-packed bed.
-
Loading: Dissolve the crude vinylstannane in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the alumina bed.
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the purified vinylstannane.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Setting up a Stille Coupling Reaction under Inert Atmosphere
This protocol describes the general setup for a Stille coupling reaction to minimize the presence of oxygen.[10][11]
Materials:
-
Schlenk flask or a round-bottom flask with a rubber septum.
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Vinylstannane.
-
Organic halide or triflate.
-
Anhydrous, degassed solvent (e.g., toluene, THF, or DMF).
-
Inert gas line (Argon or Nitrogen).
-
Syringes and needles.
Procedure:
-
Drying Glassware: Flame-dry the reaction flask under vacuum and cool it under a stream of inert gas.
-
Adding Solids: To the cooled flask, add the palladium catalyst and any other solid reagents under a positive pressure of inert gas.
-
Degassing Solvent: Degas the solvent by bubbling an inert gas through it for at least 30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[12][13]
-
Adding Liquids: Add the degassed solvent to the reaction flask via a syringe.
-
Add the liquid reagents (vinylstannane and organic halide) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC-MS.
Quantitative Data
Table 1: Effect of Ligands on the Relative Rate of Stille Coupling
A judicious choice of ligand can accelerate the desired coupling reaction, thus minimizing the opportunity for protodestannylation.
| Ligand | Relative Rate |
| PPh₃ | 1.0 |
| P(furyl)₃ | 3.4 |
| AsPh₃ | 38.6 |
| P(t-Bu)₃ | ~100 |
Data is illustrative and the optimal ligand will depend on the specific substrates.
Visualizations
Caption: Troubleshooting workflow for protodestannylation.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 13. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide: Stannanes vs. Boronic Acids for Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The construction of functionalized pyrrole scaffolds is a cornerstone of medicinal chemistry and materials science. Among the most powerful methods for forging carbon-carbon bonds on the pyrrole ring are palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of two principal organometallic reagents used in these transformations: organostannanes (in the Stille coupling) and boronic acids (in the Suzuki-Miyaura coupling).
At a Glance: Stannanes vs. Boronic Acids
| Feature | Stannanes (Stille Coupling) | Boronic Acids (Suzuki-Miyaura Coupling) |
| Primary Advantage | High functional group tolerance; stable & isolable reagents.[1][2] | Low toxicity; commercially available; environmentally benign byproducts.[3][4] |
| Primary Disadvantage | High toxicity of tin compounds; difficult byproduct removal.[1][5][6] | Potential for protodeboronation; sensitivity to reaction conditions.[7] |
| Reaction Conditions | Generally mild, neutral, and anhydrous conditions.[2] | Requires a base for activation; often performed in aqueous mixtures.[4] |
| Substrate Scope | Very broad; effective for aryl, heteroaryl, vinyl, and alkynyl groups.[5] | Broad, but can be sensitive to sterically hindered partners and certain heterocycles.[7] |
| Stability | Generally stable to air and moisture; can be purified and stored.[1][2] | Can undergo decomposition (protodeboronation), especially with heteroaryl boronic acids. |
Performance in Pyrrole Arylation: A Data-Driven Comparison
The following tables summarize experimental data for the synthesis of aryl-substituted pyrroles, providing a direct comparison of the Stille and Suzuki-Miyaura coupling reactions under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Halogenated Pyrroles
This method is widely favored for its low toxicity and the broad availability of boronic acids. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.
| Entry | Pyrrole Substrate | Boronic Acid | Catalyst (mol%) | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | N-SEM-2-bromopyrrole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ / Dioxane:H₂O | 90 / 12 | 92 | [8] |
| 2 | N-SEM-2-bromopyrrole-5-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ / Dioxane:H₂O | 90 / 12 | 77 | [8] |
| 3 | N-SEM-2-bromopyrrole-5-carboxylate | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ / Dioxane:H₂O | 90 / 12 | 75 | [8] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ / DME | 80 / 2 | 84 | [3] |
SEM = 2-(trimethylsilyl)ethoxymethyl; Boc = tert-butoxycarbonyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = 1,2-Dimethoxyethane
Table 2: Stille Coupling of Organostannanes with Pyrrole Derivatives
The Stille coupling is renowned for its excellent functional group tolerance and the stability of the organostannane reagents.[1][9] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[5][6]
| Entry | Pyrrole Substrate | Organostannane | Catalyst (mol%) | Additive / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | N-Trisyl-2-sulfonium-pyrrole¹ | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ / Dioxane | 100 / 18 | 81 | [10] |
| 2 | N-Trisyl-2-sulfonium-pyrrole¹ | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ / Dioxane | 100 / 18 | 76 | [10] |
| 3 | N-Trisyl-2-sulfonium-pyrrole¹ | Tributyl(ethynyl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ / Dioxane | 100 / 18 | 65 | [10] |
| 4 | 4-Chloro-2-pivaloylaminopyrrolo[2,3-d]pyrimidine | Tributyl(vinyl)stannane | Not specified | Not specified / THF | Reflux | Not specified² | [11] |
¹Substrate is a pyrrolylsulfonium salt, acting as a stable pseudohalide. Trisyl = 2,4,6-triisopropylbenzenesulfonyl. ²Yield not explicitly stated in the review, but the reaction is described as a viable synthetic route.
Reaction Mechanisms and Workflow
The choice between Stille and Suzuki coupling often depends on factors beyond mere yield, including the practicalities of the experimental workflow and the underlying reaction mechanisms.
Catalytic Cycles
The fundamental mechanisms for both the Stille and Suzuki-Miyaura couplings involve a palladium(0)/palladium(II) catalytic cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. A key difference lies in the activation of the organometallic reagent: Suzuki couplings require a base to form a more nucleophilic "ate" complex, whereas Stille couplings typically do not.[4]
Experimental Workflow Comparison
The practical steps involved in setting up, running, and working up these reactions differ, which can influence the choice of method in a drug development or process chemistry setting.
Experimental Protocols
The following are representative protocols for the synthesis of an aryl-pyrrole derivative using both Suzuki and Stille methodologies.
Protocol 1: Suzuki-Miyaura Synthesis of Methyl 1-(SEM)-5-phenyl-1H-pyrrole-2-carboxylate
Adapted from Cui, K. et al., Molecules, 2019.[8]
Materials:
-
Methyl 5-bromo-1-(SEM)-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 equiv)
-
Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 5-bromo-1-(SEM)-1H-pyrrole-2-carboxylate, phenylboronic acid, and cesium carbonate.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Bubble argon through the resulting suspension for 15 minutes to ensure the mixture is thoroughly deoxygenated.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-arylpyrrole.
Protocol 2: Stille Synthesis of N-Trisyl-2-phenyl-1H-pyrrole
Adapted from Hann, J. L. et al., Org. Chem. Front., 2024.[10]
Materials:
-
N-Trisyl-2-(diphenylsulfonium)pyrrole triflate (1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
Triphenylarsine (AsPh₃) (0.1 equiv)
-
Anhydrous 1,4-dioxane, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyrrolylsulfonium salt, Pd₂(dba)₃, and triphenylarsine.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe, followed by the tributyl(phenyl)stannane.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography to isolate the 2-arylpyrrole product.
-
Note on Waste Handling: All glassware and waste containing tin residues must be handled and disposed of according to institutional safety protocols for heavy metal waste.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are powerful and versatile methods for the synthesis of functionalized pyrroles.
Choose Suzuki-Miyaura Coupling (Boronic Acids) when:
-
Low toxicity and environmental impact are critical (e.g., late-stage drug development, green chemistry initiatives).
-
The required boronic acid is commercially available and stable.
-
The pyrrole substrate is tolerant to basic reaction conditions.
Choose Stille Coupling (Stannanes) when:
-
The corresponding boronic acid is unstable, prone to protodeboronation, or unavailable.[2]
-
A wide range of functional groups must be tolerated on a complex substrate.[9]
-
The reaction needs to be performed under strictly neutral, base-free conditions.
-
Protocols for handling and removing highly toxic tin byproducts are well-established in the laboratory.[6]
Ultimately, the choice of method is a strategic decision that must balance the chemical requirements of the synthesis with practical considerations of reagent availability, scalability, and safety.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Pd(II)-Catalyzed Tandem Heterocyclization of 1-(1-Alkynyl)cyclopropyl Oxime Derivatives for the Synthesis of Functionalized Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Navigating Biaryl Synthesis: A Comparative Guide to Alternatives Beyond Stille Coupling
For researchers, scientists, and professionals in drug development, the efficient construction of biaryl motifs is a cornerstone of modern synthetic chemistry. While the Stille coupling has long been a valuable tool, concerns over tin toxicity and stoichiometric waste have spurred the development of robust alternatives. This guide provides an objective comparison of the leading alternatives—Suzuki-Miyaura, Negishi, and Hiyama couplings, alongside the increasingly prominent C-H activation strategies—supported by experimental data to inform your synthetic planning.
The palladium-catalyzed cross-coupling reaction remains a premier method for forging carbon-carbon bonds, with biaryl linkages being a critical component in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Stille reaction, utilizing organotin reagents, has historically offered mild conditions and broad functional group tolerance.[1] However, the inherent toxicity of organotin compounds and the difficulty in removing tin byproducts have driven the adoption of more environmentally benign and often more efficient alternatives.[1] This guide delves into the practical aspects of these alternatives, presenting a head-to-head comparison of their performance, detailed experimental protocols, and visual aids to clarify their mechanistic underpinnings.
At a Glance: A Comparative Overview of Key Cross-Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Hiyama Coupling | C-H Activation/Arylation | Stille Coupling (for reference) |
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organozinc | Organosilicon (e.g., silanes, silanols) | Arene (C-H bond) | Organostannane |
| Key Advantages | Low toxicity, air/moisture stable reagents, commercially available starting materials, easy byproduct removal. | High reactivity, good for complex fragments, tolerates a wide range of functional groups. | Low toxicity, stable and easily handled reagents, environmentally benign silicon byproducts. | Atom economical, avoids pre-functionalization of one arene, environmentally friendly. | Excellent functional group tolerance, mild reaction conditions. |
| Key Disadvantages | Requires a base (can be an issue for sensitive substrates), potential for protodeboronation. | Air and moisture sensitive organozinc reagents require inert atmosphere techniques. | Often requires an activating agent (e.g., fluoride), can have slower reaction rates. | Can require directing groups for regioselectivity, may need harsher conditions, potential for multiple arylations. | High toxicity of tin reagents and byproducts, difficult to remove tin waste. |
Quantitative Performance Comparison: Synthesis of 4-Methylbiphenyl
To provide a tangible comparison, the following table summarizes the reaction conditions and yields for the synthesis of 4-methylbiphenyl from 4-bromotoluene using each of the discussed methods.
| Coupling Method | Catalyst & Ligand | Base/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH/H₂O | 80 | 2 | 95 | [2] |
| Negishi | Pd(OAc)₂ / SPhos | - | THF | 65 | 16 | 93 | N/A |
| Hiyama | PdCl₂ | TBAF | Toluene | 100 | 10 | 96 | [3] |
| C-H Arylation | Pd(OAc)₂ / DavePhos | K₂CO₃ / PivOH | Benzene/DMA | 120 | 12 | 85 | [4][5] |
Note: The Negishi coupling data is a representative example and was not performed under identical conditions to the other reactions in a single comparative study.
Delving into the Mechanisms: Catalytic Cycles Visualized
The efficacy of these coupling reactions is rooted in their distinct catalytic cycles, each involving the fundamental steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Negishi coupling.
Caption: Catalytic cycle of the Hiyama coupling.
Caption: A generalized catalytic cycle for C-H arylation.
Decision-Making Workflow for Method Selection
Choosing the optimal biaryl synthesis method depends on a variety of factors. The following workflow can guide your decision-making process.
Caption: A decision-making workflow for biaryl synthesis.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl [2]
-
Materials: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), K₂CO₃ (2 mmol), ethanol (5 mL), water (1 mL).
-
Procedure:
-
To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the ethanol and water.
-
The mixture is stirred and heated at 80 °C for 2 hours under an inert atmosphere.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methylbiphenyl.
-
Negishi Coupling: Synthesis of 4-Methylbiphenyl
-
Materials: 4-bromotoluene (1 mmol), phenylzinc chloride (1.2 mmol, prepared in situ from phenyllithium and ZnCl₂), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), anhydrous THF (10 mL).
-
Procedure:
-
To a solution of phenyllithium in THF at 0 °C, add a solution of ZnCl₂ in THF. Stir for 30 minutes to form phenylzinc chloride.
-
In a separate flask, add 4-bromotoluene, Pd(OAc)₂, and SPhos under an inert atmosphere.
-
Add the prepared phenylzinc chloride solution to the second flask.
-
The reaction mixture is stirred at 65 °C for 16 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by column chromatography yields 4-methylbiphenyl.
-
Hiyama Coupling: Synthesis of 4-Methylbiphenyl [3]
-
Materials: 4-bromotoluene (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl₂ (0.025 mmol), tetra-n-butylammonium fluoride (TBAF, 1.0 mmol), anhydrous toluene (3 mL).
-
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, combine 4-bromotoluene, phenyltrimethoxysilane, PdCl₂, and TBAF.
-
Add anhydrous toluene.
-
The reaction mixture is heated at 100 °C for 10 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give 4-methylbiphenyl.
-
C-H Arylation: Synthesis of 4-Methylbiphenyl [4][5]
-
Materials: Benzene (10 mmol), 4-bromotoluene (1 mmol), Pd(OAc)₂ (0.02 mmol), DavePhos (0.04 mmol), K₂CO₃ (1.5 mmol), pivalic acid (PivOH, 0.3 mmol), N,N-dimethylacetamide (DMA, 5 mL).
-
Procedure:
-
To a pressure tube, add 4-bromotoluene, Pd(OAc)₂, DavePhos, K₂CO₃, and pivalic acid.
-
Add benzene and DMA.
-
The tube is sealed and the mixture is heated at 120 °C for 12 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by column chromatography affords 4-methylbiphenyl.
-
Conclusion
The landscape of biaryl synthesis has evolved significantly, offering a range of powerful and more sustainable alternatives to the traditional Stille coupling. The Suzuki-Miyaura coupling stands out for its operational simplicity and the low toxicity of its reagents, making it a workhorse in many laboratories. The Negishi coupling, while requiring more stringent anhydrous conditions, provides high reactivity that is particularly advantageous for the coupling of complex and sterically hindered substrates. The Hiyama coupling presents an environmentally conscious choice with its use of non-toxic and stable organosilicon reagents. Finally, C-H activation represents the frontier of atom-economical synthesis, eliminating the need for pre-functionalized organometallic reagents, though often at the cost of regioselectivity control. By understanding the nuances of each method, as detailed in this guide, researchers can make more informed decisions to streamline their synthetic endeavors and contribute to the development of novel molecules that will shape the future of medicine and materials science.
References
A Comparative Guide to Tributylstannyl Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and materials science. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool. This guide provides an objective comparison of tributylstannyl reagents, utilized in the Stille cross-coupling reaction, with other prevalent organometallic reagents, supported by experimental data to inform the selection of the optimal synthetic strategy.
Superior Functional Group Tolerance: A Key Advantage
One of the most significant advantages of tributylstannyl reagents in cross-coupling reactions is their exceptional tolerance for a wide variety of functional groups.[1] Unlike more reactive organometallic species such as Grignard reagents (used in Kumada coupling) or organozinc reagents (used in Negishi coupling), organostannanes are notably stable towards moisture and air, and they do not react with common functional groups like esters, amides, ketones, and nitriles.[2] This inherent stability often obviates the need for protecting group strategies, streamlining synthetic routes and increasing overall efficiency, a critical consideration in multistep syntheses common in drug development.
Performance Comparison: Stille vs. Other Cross-Coupling Reactions
The choice of a cross-coupling method is often dictated by the specific substrates, desired functional group compatibility, and overall reaction efficiency. Below is a comparative overview of tributylstannyl reagents (Stille coupling) against other common organometallic reagents.
Quantitative Data Summary
| Coupling Reaction | Organometallic Reagent | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Stille | Organostannane (R-SnBu₃) | 70-95+ | Excellent functional group tolerance, stable to air and moisture, mild reaction conditions.[1][3] | Toxicity of tin reagents and byproducts, purification challenges.[4] |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | 75-95+ | Low toxicity of reagents and byproducts, commercially available reagents. | Requires a base, which can be incompatible with sensitive substrates. |
| Negishi | Organozinc (R-ZnX) | 70-90+ | High reactivity, good for coupling sp³, sp², and sp carbons.[5] | Sensitive to air and moisture, lower functional group tolerance.[6] |
| Kumada | Organomagnesium (R-MgX) | 60-85+ | High reactivity of Grignard reagents. | Low functional group tolerance, sensitive to air and moisture.[2] |
Table 1. High-level comparison of major palladium-catalyzed cross-coupling reactions. Yields are representative and can vary significantly based on substrates and reaction conditions.
Head-to-Head Comparison: Stille vs. Suzuki Coupling
The Stille and Suzuki reactions are often the two most compared methods for C-C bond formation. The following table provides a more detailed, data-driven comparison for the synthesis of a substituted biaryl.
| Electrophile | Organometallic Reagent | Reaction | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | (4-methoxyphenyl)tributylstannane | Stille | Pd(PPh₃)₄ | Toluene | - | 110 | 12 | 92 |
| 4-Bromoanisole | (4-methoxyphenyl)boronic acid | Suzuki | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | (4-nitrophenyl)tributylstannane | Stille | Pd(OAc)₂/XPhos | Dioxane | CsF | 100 | 4 | 89 |
| 1-Bromo-4-nitrobenzene | (4-nitrophenyl)boronic acid | Suzuki | Pd(OAc)₂/XPhos | Dioxane | K₃PO₄ | 100 | 4 | 80 |
| 2-Bromothiophene | (2-thienyl)tributylstannane | Stille | Pd(PPh₃)₄ | DMF | - | 80 | 16 | 90 |
| 2-Bromothiophene | (2-thienyl)boronic acid | Suzuki | Pd(dppf)Cl₂ | Dioxane | Na₂CO₃ | 90 | 18 | 85 |
Table 2. Comparative yields for the synthesis of biaryls via Stille and Suzuki coupling. Data is compiled from representative literature procedures.
In a specific case study focused on the synthesis of the indole alkaloid hippadine, a comparative study of Kumada, Negishi, Stille, and Suzuki-Miyaura reactions was conducted. The study reported that the Kumada and Negishi cross-coupling reactions failed to yield the desired product. In contrast, the Stille and Suzuki reactions successfully furnished hippadine, albeit in low yields when starting from electron-deficient piperonates. When starting from a metalated indole, only the Suzuki reaction was successful, affording hippadine in 67-74% yield. This highlights that for particularly challenging substrates, the choice of coupling partner is critical, and Stille coupling can sometimes provide a viable route where others fail.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology.
General Experimental Protocol for Stille Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Tributylstannyl reagent (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and a magnetic stir bar.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the tributylstannyl reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This precipitates insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A generalized experimental workflow for the Stille cross-coupling.
Conclusion
Tributylstannyl reagents, through the Stille cross-coupling reaction, offer a robust and highly versatile method for the formation of C-C bonds. Their primary advantage lies in their exceptional functional group tolerance and stability, which allows for their application in the synthesis of complex molecules without the need for extensive protecting group manipulations. While the toxicity of organotin compounds remains a significant consideration that necessitates careful handling and purification procedures, the Stille reaction is often the method of choice for substrates that are incompatible with the basic or highly reactive conditions of other cross-coupling reactions. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the comparative advantages of tributylstannyl reagents is essential for the strategic design and efficient execution of synthetic routes.
References
- 1. princeton.edu [princeton.edu]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Coupling reactions 2 | PPT [slideshare.net]
- 4. Stille Coupling [organic-chemistry.org]
- 5. may.chem.uh.edu [may.chem.uh.edu]
- 6. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stille Coupling: A Comparative Analysis of Aryl Iodide and Bromide Reactivity
For researchers, scientists, and drug development professionals, the choice of reactants is a critical factor in the efficiency and success of synthetic strategies. In the realm of palladium-catalyzed cross-coupling reactions, the Stille coupling stands out for its tolerance of a wide array of functional groups. A key consideration in this reaction is the nature of the aryl halide electrophile, with aryl iodides and bromides being the most common choices. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid in the strategic selection of starting materials.
The generally accepted reactivity trend for aryl halides in the Stille coupling reaction is I > Br > Cl. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, where the weaker carbon-iodine bond facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle. Consequently, aryl iodides typically react faster and under milder conditions than their bromide counterparts.
Quantitative Comparison of Reactivity
The enhanced reactivity of aryl iodides often translates to higher yields in shorter reaction times and at lower temperatures. Below is a summary of representative experimental data comparing the Stille coupling of an aryl iodide and an aryl bromide with an organostannane under similar conditions.
| Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Triphenyl vinyl tin | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | ~92%[1] |
| 4-Bromotoluene | Triphenyl vinyl tin | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | DMF | 100 | 24 | 78%[1] |
This data is compiled from representative protocols and should be considered illustrative. Direct comparison under identical conditions is ideal for rigorous analysis.
The Catalytic Cycle: A Shared Pathway
The Stille coupling for both aryl iodides and bromides proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
The following are detailed experimental protocols for the Stille coupling of an aryl iodide and an aryl bromide with an organostannane, illustrating the typical reaction conditions.
Protocol 1: Stille Coupling of an Aryl Iodide
Reaction: 4-Iodoacetophenone with Triphenyl vinyl tin
Materials:
-
4-Iodoacetophenone (1.0 mmol, 246 mg)
-
Triphenyl vinyl tin (1.1 mmol, 417 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 mmol, 20 mg)
-
Anhydrous dioxane (5 mL)
-
Oven-dried Schlenk tube or round-bottom flask with a condenser
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodoacetophenone (246 mg, 1.0 mmol) and triphenyl vinyl tin (417 mg, 1.1 mmol).[1]
-
Solvent Addition: Add 5 mL of anhydrous dioxane to the Schlenk tube.[1]
-
Degassing: Seal the tube and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.[1]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and P(t-Bu)₃ (20 mg, 0.1 mmol).[1]
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.[1]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (20 mL). To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A precipitate of triphenyltin fluoride will form. Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-vinylacetophenone.[1]
Protocol 2: Stille Coupling of an Aryl Bromide
Reaction: Aryl Bromide with Triphenyl vinyl tin
Materials:
-
Aryl bromide (1.0 mmol)
-
Triphenyl vinyl tin (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)
-
Flame-dried Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), triphenyl vinyl tin (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.[2]
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). To remove the tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride (KF). This causes the precipitation of triphenyltin fluoride, which can be removed by filtration through a pad of Celite.[2]
-
Purification: The filtrate is then typically washed with water and brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography.
Concluding Remarks
The choice between an aryl iodide and an aryl bromide in Stille coupling is a trade-off between reactivity and cost/availability. Aryl iodides offer the advantage of higher reactivity, often leading to faster reactions and higher yields under milder conditions. This makes them particularly suitable for the synthesis of complex molecules with sensitive functional groups. However, aryl bromides are generally more cost-effective and widely available. For less sensitive substrates or when reaction conditions can be pushed to be more forcing, aryl bromides represent a viable and economical alternative. Ultimately, the optimal choice will depend on the specific synthetic target, the complexity of the starting materials, and the overall cost-efficiency of the synthetic route.
References
A Comparative Guide to Spectral Analysis for C-C Bond Formation Validation
For Researchers, Scientists, and Drug Development Professionals
The successful formation of a carbon-carbon (C-C) bond is a cornerstone of organic synthesis, pivotal in the creation of new chemical entities for pharmaceuticals and other applications. Verifying the formation of this crucial bond requires robust analytical techniques. This guide provides a comparative overview of three powerful spectral analysis methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of C-C bond formation. We present key experimental data, detailed protocols, and visual workflows to assist researchers in selecting and applying the most suitable techniques for their synthetic challenges.
At a Glance: Comparison of Spectral Techniques for C-C Bond Validation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms. | Unambiguous evidence of C-C bond formation through correlation experiments. Provides stereochemical insights. | Lower sensitivity compared to MS, requiring more sample. Complex spectra for large molecules.[1] |
| IR Spectroscopy | Presence or absence of specific functional groups and bond types (e.g., C=C, C≡C). | Quick and simple for identifying unsaturation. Can be used for reaction monitoring.[2] | Provides limited information on the overall molecular structure. C-C single bond stretches are often weak and in the complex "fingerprint region".[3] |
| Mass Spectrometry | Molecular weight of the product and fragmentation patterns. | High sensitivity, requiring minimal sample. Can confirm the expected molecular weight of the product. | Fragmentation can sometimes be complex to interpret. Does not directly probe the connectivity of atoms in the same way as NMR.[1][2] |
In-Depth Analysis: Techniques and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful and definitive method for confirming C-C bond formation as it provides direct evidence of atomic connectivity. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of the product can be achieved.
-
¹H NMR: Provides information about the electronic environment of protons. The appearance of new signals or changes in the chemical shift and multiplicity of existing signals can indicate the formation of a new C-C bond.
-
¹³C NMR: Directly observes the carbon backbone of the molecule. The appearance of new carbon signals, particularly quaternary carbons, is strong evidence of C-C bond formation.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously establishing connectivity.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing the most direct evidence for a newly formed C-C bond by showing a correlation between atoms across the new bond.[5][6][7]
-
| Type of C-C Bond Formed | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Alkane C-C | 0.9 - 1.7 | 5 - 40 | Shifts are influenced by substitution. |
| Alkene C=C | 4.5 - 6.5 | 100 - 150 | Protons on the double bond are deshielded. |
| Alkyne C≡C | 2.0 - 3.0 | 65 - 90 | Terminal alkyne protons are more shielded than vinylic protons. |
| Aromatic C-C (e.g., Biaryl) | 7.0 - 8.5 | 120 - 150 | Protons on the aromatic rings are deshielded due to ring currents.[8] |
| Carbonyl α-Carbon | 2.0 - 2.5 | 30 - 50 | Protons and carbons alpha to a carbonyl group are deshielded. |
Infrared (IR) Spectroscopy: A Rapid Scan for Functional Groups
IR spectroscopy is a quick and straightforward technique to identify the presence of specific bond types and functional groups in a molecule.[9] While it is less definitive than NMR for confirming the overall structure, it is highly effective for detecting the formation of C=C and C≡C bonds and the disappearance of starting material functional groups.
| Bond Type | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| C-C Single Bond | Stretch | 1200 - 800 | Weak and often difficult to distinguish in the fingerprint region.[3] |
| C=C Double Bond | Stretch | 1680 - 1620 | Variable, stronger for cis-alkenes.[10] |
| C≡C Triple Bond | Stretch | 2260 - 2100 | Variable, stronger for terminal alkynes. |
| Aromatic C=C | Stretch | ~1600 and ~1475 | Medium to strong. |
| =C-H (Alkene) | Stretch | 3100 - 3000 | Medium.[11] |
| ≡C-H (Alkyne) | Stretch | ~3300 | Strong, sharp. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized product with high accuracy.[12] The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the expected product. Furthermore, the fragmentation pattern can provide clues about the structure of the molecule and the location of the newly formed C-C bond.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product, thus confirming its identity.[13][14]
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion, which can help to elucidate the structure by analyzing the resulting fragment ions.
| Bond Cleavage | Description | Significance for C-C Bond Formation |
| α-Cleavage | Cleavage of a C-C bond adjacent to a heteroatom (O, N) or a functional group (e.g., carbonyl).[15] | The presence of a new α-cleavage pattern can indicate the formation of a C-C bond next to a functional group. |
| McLafferty Rearrangement | A characteristic fragmentation of ketones, aldehydes, and esters containing a γ-hydrogen, involving the cleavage of a C-C bond. | A change in the possibility or outcome of a McLafferty rearrangement can point to a new C-C bond. |
| Retro-Diels-Alder | A common fragmentation pathway for cyclic systems formed via Diels-Alder reactions. | The observation of a retro-Diels-Alder fragmentation can confirm the formation of a cyclic product with a new C-C bond. |
Experimental Protocols
NMR Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-20 mg of the purified product and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.
-
Filter (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton wool or a syringe filter into a clean NMR tube.[16]
-
Add Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.[17][18]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.
-
Acquire Data: Place the NMR tube in the spectrometer and acquire the desired 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
FT-IR Sample Preparation
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) and mount the plates in the spectrometer.[19]
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[20]
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃, CCl₄) that has minimal absorption in the region of interest. Use a liquid cell with appropriate windows for the analysis.[21]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[20][22]
Mass Spectrometry Sample Preparation
-
Dissolve the Sample: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, water).
-
Add Modifiers (if necessary): For electrospray ionization (ESI), small amounts of additives like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to promote ionization.
-
Introduce the Sample: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
By employing a combination of these powerful spectral techniques, researchers can confidently validate the formation of C-C bonds, ensuring the structural integrity of their synthesized molecules and advancing their research and development goals.
References
- 1. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. bhu.ac.in [bhu.ac.in]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. measurlabs.com [measurlabs.com]
- 13. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
- 19. eng.uc.edu [eng.uc.edu]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. m.youtube.com [m.youtube.com]
- 22. jascoinc.com [jascoinc.com]
Assessing Final Product Purity: A Comparative Guide to Organotin Removal
For researchers, scientists, and drug development professionals, the efficient removal of organotin reagents and byproducts from final products is a critical step to ensure the purity, safety, and reliability of synthesized compounds. Organotin compounds, widely used in reactions such as Stille couplings and radical cyclizations, are notoriously toxic, necessitating their reduction to trace levels, often in the parts per million (ppm) range. This guide provides an objective comparison of common organotin removal methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate purification strategy.
Performance Comparison of Organotin Removal Methods
The selection of a suitable organotin removal method depends on various factors, including the nature of the desired product, the specific organotin residues present, and the required level of purity. Below is a summary of the performance of several widely used techniques.
| Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% (from stoichiometric levels) | [1] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% (from stoichiometric levels) | [1] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [1] |
| Silica-Bound Cysteine (SiliaMetS Cysteine) | - | 90% - 99% | [2] |
| Silica-Bound TAAcONa (SiliaMetS TAAcONa) | - | 50% - 96% | [2] |
| Adsorption on Powdered Activated Carbon | - | > 99.98% (for TBT in wastewater) | [3] |
| Fenton's Reagent (Oxidative Degradation) | - | > 98% (for TBT in spiked sediment) | [4] |
| Electrochemical Treatment | - | > 98% (for TBT in spiked sediment) | [4] |
Note: The efficiency of each method can vary depending on the specific substrate, organotin species, and experimental conditions. The data presented for activated carbon, Fenton's reagent, and electrochemical treatment were obtained from environmental remediation studies and may not be directly transferable to all organic synthesis workups without optimization.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of organotin removal techniques and subsequent purity assessment.
Protocol 1: Organotin Removal by Chromatography with Potassium Carbonate-Silica
This method is highly effective for reducing organotin impurities to very low levels.[1]
Stationary Phase Preparation:
-
Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
Chromatographic Procedure:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Protocol 2: Organotin Removal by Aqueous Potassium Fluoride (KF) Wash
This is a common workup procedure to precipitate organotin fluorides.[1]
Procedure:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the mixture to a separatory funnel. An optional initial wash with water or saturated ammonium chloride solution can be performed to remove highly polar impurities.
-
Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the separatory funnel vigorously for at least one minute during each wash.
-
An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.[1] If this occurs, filter the entire mixture through a pad of Celite®.
-
Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the sensitive detection and quantification of residual organotin impurities.
Sample Preparation and Derivatization:
-
Accurately weigh the final product sample.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane, isooctane).
-
Add an internal standard (e.g., tripropyltin) for accurate quantification.
-
For polar organotin species, a derivatization step is often necessary to increase volatility. A common method is ethylation using sodium tetraethylborate (NaBEt₄).
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting characteristic ions of the organotin compounds of interest.
-
Mass Range: Scan a mass range that includes the expected fragment ions of the derivatized organotin species.
-
Visualizing the Workflow
Diagrams illustrating the experimental workflows can clarify the sequence of steps involved in organotin removal and purity assessment.
Caption: Experimental workflow for organotin removal and subsequent purity assessment.
References
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of Substituted Pyrroles
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted pyrroles, a privileged scaffold in numerous biologically active compounds, is of paramount importance. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as powerful tools for forging carbon-carbon bonds on the pyrrole nucleus. This guide provides an objective, data-driven comparison of these two indispensable methods, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal synthetic strategy.
The palladium-catalyzed Suzuki and Stille couplings have revolutionized the synthesis of biaryls and other conjugated systems.[1] Both reactions offer a means to introduce a wide range of substituents onto the pyrrole ring, a five-membered aromatic heterocycle that is a key structural component in many natural products and pharmaceuticals.[2][3] However, the choice between these two methods is often dictated by factors such as substrate scope, functional group tolerance, toxicity of reagents, and ease of purification.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts[4][5][6] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture[7][8] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be difficult to remove from the reaction mixture[4][9] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases[10] | Excellent, tolerates a wide range of functional groups[8][11] |
Delving into the Mechanisms: The Catalytic Cycles
The fundamental steps of the catalytic cycles for both the Suzuki and Stille couplings are analogous, involving oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
The Suzuki coupling typically requires the activation of the organoboron reagent with a base to facilitate the transfer of the organic group to the palladium center.
Caption: Catalytic Cycle of the Suzuki Coupling.
In contrast, the Stille coupling does not necessitate a base for transmetalation, as the organotin reagent is sufficiently nucleophilic to directly transfer its organic moiety to the palladium complex.
Caption: Catalytic Cycle of the Stille Coupling.
Performance in Pyrrole Synthesis: A Data-Driven Comparison
While a direct, single-study, head-to-head comparison on a wide range of identical pyrrole substrates is scarce in the literature, a compilation of data from various sources provides valuable insights into the performance of each method.
Suzuki Coupling of Substituted Pyrroles
The Suzuki coupling has been extensively employed for the arylation of N-protected bromopyrroles, demonstrating good to excellent yields with a variety of arylboronic acids.
| Entry | Pyrrole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methyl 4-bromo-1-SEM-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 12 | 81 | [2] |
| 2 | Methyl 4-bromo-1-SEM-pyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 12 | 77 | [2] |
| 3 | Methyl 4-bromo-1-SEM-pyrrole-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 12 | 85 | [2] |
| 4 | Methyl 4-bromo-1-SEM-pyrrole-2-carboxylate | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 12 | 91 | [2] |
| 5 | N-Boc-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 2 | 84 | [12] |
Stille Coupling of Substituted Pyrroles
The Stille coupling is a robust alternative, particularly when substrates are sensitive to the basic conditions of the Suzuki coupling or when the corresponding boronic acid is unstable.
| Entry | Pyrrole Substrate | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Stannyl-1,3,4-triphenyl-pyrrole | 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | Toluene | 16 | 85 | |
| 2 | 2-(Tributylstannyl)-1-methylpyrrole | Iodobenzene | PdCl₂(PPh₃)₂ (2) | - | DMF | 24 | 78 | |
| 3 | 1-Boc-3-(tributylstannyl)pyrrole | 4-Bromoacetophenone | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | THF | 12 | 72 | |
| 4 | 2-(Tributylstannyl)pyrrole | Vinyl bromide | Pd(PPh₃)₄ (3) | - | Dioxane | 8 | 65 |
*Note: Data for Stille couplings on simple pyrroles are compiled from representative examples in the literature and may not be from a single comparative study.
Experimental Protocols
General Procedure for Suzuki Coupling of a Bromopyrrole
A detailed protocol for the Suzuki coupling of a SEM-protected bromopyrrole is as follows:
To a reaction vessel is added methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (10 mol%).[2] The vessel is evacuated and backfilled with argon. A degassed 4:1 mixture of dioxane and water (10 mL) is then added. The reaction mixture is heated to 90 °C and stirred for 12 hours.[2] After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrrole.
General Procedure for Stille Coupling of a Stannylpyrrole
A representative protocol for the Stille coupling of a stannylpyrrole is as follows:
In a flask, the stannylpyrrole (1.0 equiv), the aryl or vinyl halide (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) are dissolved in an anhydrous solvent like toluene or THF under an inert atmosphere.[13] The mixture is then heated to reflux (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography. To facilitate the removal of tin byproducts, a potassium fluoride workup or filtration through silica gel treated with DBU and iodine can be employed.[9]
Decision-Making Workflow
The choice between Suzuki and Stille coupling for a specific pyrrole synthesis can be guided by a logical workflow:
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are formidable and indispensable reactions in the synthetic chemist's toolbox for the functionalization of pyrroles. The Suzuki coupling is often the preferred initial choice due to the low toxicity of the boron reagents, the commercial availability of a vast array of coupling partners, and the relative ease of byproduct removal.[1] However, for substrates bearing base-sensitive functional groups, or in cases where the required boronic acid is unstable or inaccessible, the Stille coupling emerges as a highly reliable and often higher-yielding alternative, despite the inherent toxicity and purification challenges associated with organotin compounds.[1][8] Ultimately, the optimal choice will depend on a careful evaluation of the specific pyrrole substrate, the desired substituent, and the practical considerations of the synthetic campaign.
References
- 1. [PDF] An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | Semantic Scholar [semanticscholar.org]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating the Complexities of C-C Bond Formation: A Comparative Guide to Organotin Reagents and Their Alternatives
For researchers, scientists, and drug development professionals, the construction of complex molecular architectures is a central challenge. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, with organotin reagents, utilized in the Stille reaction, historically playing a prominent role. However, significant limitations associated with organotin compounds have spurred the development of a diverse array of alternative methodologies. This guide provides an objective comparison of organotin reagents with their modern alternatives, supported by experimental data, to inform strategic decisions in complex molecule synthesis.
The utility of organotin reagents in the synthesis of complex molecules is undeniable, offering broad functional group tolerance and predictable reactivity.[1] Despite these advantages, their application is increasingly scrutinized due to two major drawbacks: high toxicity and the often-arduous removal of toxic tin byproducts from the desired products.[2][3] Trialkyltin derivatives, in particular, are known neurotoxins, and their effects can be cumulative.[4][5] This inherent toxicity not only poses a risk to researchers but also presents a significant challenge in pharmaceutical development, where stringent purity requirements are paramount.
The Stille Reaction: A Powerful but Problematical Tool
The Stille reaction couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex. While effective for a wide range of substrates, the persistence of toxic organotin residues necessitates rigorous and often complex purification protocols.[2][6] Common methods for tin removal include aqueous potassium fluoride (KF) washes, chromatography on silica gel mixed with potassium carbonate, and treatment with other reagents to precipitate or extract the tin species.[2][6]
A Comparative Look at Modern Alternatives
The limitations of organotin reagents have driven the widespread adoption of several alternative cross-coupling reactions. This guide focuses on the most prominent alternatives: the Suzuki-Miyaura, Hiyama, Negishi, and Sonogashira couplings. Each offers a unique set of advantages and disadvantages in the context of complex molecule synthesis.
The Suzuki-Miyaura Coupling: The "Greener" Workhorse
The Suzuki-Miyaura coupling, which utilizes organoboron reagents (boronic acids and esters), has become one of the most popular cross-coupling methods due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[7]
Performance Comparison
| Feature | Stille Coupling (Organotin) | Suzuki-Miyaura Coupling (Organoboron) |
| Reagent Toxicity | High | Low |
| Byproduct Removal | Often difficult, requires specific protocols | Generally straightforward, water-soluble byproducts |
| Reaction Conditions | Often neutral | Requires a base |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to strong bases |
| Typical Yields | 47-94%[8] | 0-95%[8] |
Note: Yields are highly substrate-dependent and the ranges provided are indicative of reported values in comparative studies.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for a Suzuki-Miyaura coupling reaction is as follows:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)2 (0.5 mol%), and a suitable solvent (e.g., a mixture of toluene and water).[9]
-
Add a base, such as K2CO3 or Cs2CO3 (2.0 equiv).[10]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[10]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Catalytic cycle of the Suzuki-Miyaura coupling.
The Hiyama Coupling: A Fluoride-Activated Alternative
The Hiyama coupling utilizes organosilicon reagents, which are generally non-toxic and stable.[11] A key feature of the classical Hiyama coupling is the requirement for a fluoride source (e.g., TBAF) to activate the organosilane.[12]
Performance Comparison
| Feature | Stille Coupling (Organotin) | Hiyama Coupling (Organosilicon) |
| Reagent Toxicity | High | Low |
| Activator Required | No | Yes (typically fluoride or base) |
| Byproduct Removal | Often difficult | Generally straightforward |
| Functional Group Tolerance | Excellent | Good, but sensitive to fluoride-labile groups |
| Typical Yields | Good to excellent | Good to excellent, up to 90% reported[13] |
Experimental Protocol: Hiyama Coupling
A general procedure for a Hiyama coupling reaction is as follows:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the organosilane (1.5 equiv), a palladium catalyst such as Pd/C (0.5 mol%), and a suitable ligand (e.g., tris(4-fluorophenyl)phosphine).[13]
-
Add a suitable solvent (e.g., aqueous toluene).[13]
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5 equiv).
-
Degas the mixture and heat to the desired temperature (e.g., 120 °C) with stirring.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle of the Hiyama Coupling
Catalytic cycle of the Hiyama coupling.
The Negishi Coupling: Highly Reactive Organozinc Reagents
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic nucleophiles used in palladium-catalyzed cross-coupling reactions.[14] This high reactivity allows for the coupling of a broad range of substrates, including sp3-hybridized carbons.[15] However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[16]
Performance Comparison
| Feature | Stille Coupling (Organotin) | Negishi Coupling (Organozinc) |
| Reagent Reactivity | Moderate | High |
| Reagent Stability | Air and moisture stable | Air and moisture sensitive |
| Functional Group Tolerance | Excellent | Good, but sensitive to acidic protons |
| Substrate Scope | Broad (sp, sp², sp³) | Very broad (sp, sp², sp³) |
| Typical Yields | Good to excellent | Good to excellent, up to 99% reported[17] |
Experimental Protocol: Negishi Coupling
A general procedure for a Negishi coupling reaction is as follows:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the organozinc reagent or use a commercially available solution.
-
In a separate flame-dried Schlenk tube, add the aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and an anhydrous solvent (e.g., THF).[16]
-
Add the organozinc reagent (1.2 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Concentrate the organic layer and purify the product by column chromatography.
Catalytic Cycle of the Negishi Coupling
Catalytic cycle of the Negishi coupling.
The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[18] This reaction is widely used in the synthesis of natural products and functional materials containing conjugated enyne systems.[19][20][21]
Performance Comparison
| Feature | Stille Coupling (Organotin) | Sonogashira Coupling (Terminal Alkyne) |
| Coupling Partner | Organostannane | Terminal Alkyne |
| Co-catalyst | None typically required | Often requires a copper(I) co-catalyst |
| Reaction Conditions | Mild to moderate | Mild |
| Functional Group Tolerance | Excellent | Good |
| Typical Yields | Good to excellent | Good to excellent[22] |
Experimental Protocol: Sonogashira Coupling
A general procedure for a Sonogashira coupling reaction is as follows:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the terminal alkyne (1.1 equiv), a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., THF or DMF).[22]
-
Add a base, typically an amine such as triethylamine or diisopropylamine, which often serves as a co-solvent.
-
Degas the mixture and stir at room temperature or with gentle heating until the reaction is complete.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Catalytic Cycle of the Sonogashira Coupling
Catalytic cycles of the Sonogashira coupling.
Conclusion: Choosing the Right Tool for the Job
While organotin reagents remain a viable option for certain applications in complex molecule synthesis, their inherent toxicity and the challenges associated with byproduct removal have led to a paradigm shift towards safer and more environmentally benign alternatives. The Suzuki-Miyaura coupling has emerged as a leading replacement due to the low toxicity of organoboron reagents. The Hiyama, Negishi, and Sonogashira couplings further expand the synthetic chemist's toolkit, each offering distinct advantages in terms of reactivity, substrate scope, and functional group tolerance. The selection of the optimal cross-coupling methodology will ultimately depend on a careful consideration of the specific synthetic challenge at hand, balancing the need for efficiency and selectivity with the growing importance of safety and sustainability in modern chemical synthesis.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. Hiyama Coupling [organic-chemistry.org]
- 12. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 13. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling | NROChemistry [nrochemistry.com]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00086A [pubs.rsc.org]
- 21. Sonogashira coupling in natural product synthesis - East China Normal University [pure.ecnu.edu.cn]
- 22. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternative Non-Tin Cross-Coupling Protocols for Pyrroles
For decades, the Stille cross-coupling reaction has been a reliable tool for the functionalization of pyrrole rings, pivotal scaffolds in pharmaceuticals and materials science. However, the inherent toxicity of organotin reagents and the often-troublesome removal of tin byproducts from active pharmaceutical ingredients have driven the scientific community to seek cleaner, more efficient alternatives. This guide provides an objective comparison of modern, non-tin cross-coupling protocols for the C-C and C-N bond formation on the pyrrole core, supported by experimental data and detailed methodologies.
Comparative Overview of Non-Tin Cross-Coupling Methods
Several powerful, palladium-catalyzed cross-coupling reactions have emerged as primary alternatives to tin-based protocols. These methods, including the Suzuki-Miyaura, Negishi, Hiyama, Kumada, and direct C-H arylation, offer distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity. The Buchwald-Hartwig amination has also become an indispensable tool for the synthesis of N-arylpyrroles.
Quantitative Comparison of Key Protocols
The following table summarizes the general conditions and performance of various non-tin cross-coupling reactions applied to pyrrole substrates. Yields are representative and can vary based on specific substrates and optimized conditions.
| Coupling Method | Typical Catalyst/Ligand | Pyrrole Substrate | Coupling Partner | Base/Additive | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Halopyrrole | Arylboronic acid | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 80-110 | 2-24 | 70-95 |
| Direct C-H Arylation | Pd(OAc)₂ / Ligandless or NHC | N-Protected Pyrrole | Aryl Halide/Iodonium Salt | Ag₂CO₃, KOAc | DCE, DMSO | 25-100 | 2-5 | 60-85 |
| Negishi | Pd₂(dba)₃ / XPhos | Halopyrrole | Organozinc Reagent | - | THF, DMF | 25-50 | 1-4 | 70-90 |
| Hiyama | Pd(OAc)₂ or Pd/C | Halopyrrole | Organosilane | TBAF, NaOH | Toluene, Water | 100-120 | 12-24 | 60-90 |
| Kumada | NiCl₂(diphosphine) or PdCl₂(dppf) | Halopyrrole | Grignard Reagent | - | THF, Et₂O | 0-25 | 1-18 | 50-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP, XPhos | Halopyrrole | Amine | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 4-24 | 60-95 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of new synthetic protocols. Below are representative experimental procedures for three widely used non-tin cross-coupling reactions of pyrroles.
Suzuki-Miyaura Coupling of a Protected Bromopyrrole
This protocol describes an efficient arylation of a SEM-protected bromopyrrole. The use of a protecting group like SEM can stabilize the pyrrole ring and improve reaction outcomes.
Reaction: Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate + Phenylboronic acid → Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate
Procedure:
-
To a reaction vial, add the bromopyrrole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).
-
The vial is sealed, evacuated, and backfilled with argon.
-
Add a degassed 4:1 mixture of dioxane and water.
-
The reaction mixture is stirred vigorously and heated to 90 °C for the time required for the reaction to complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl-substituted pyrrole.[1]
Palladium-Catalyzed Direct C-H Arylation of N-Methylpyrrole
Direct C-H functionalization avoids the pre-functionalization of the pyrrole ring, offering a more atom-economical approach.
Reaction: N-Methylpyrrole + 4-Iodoacetophenone → 2-(4-Acetylphenyl)-1-methyl-1H-pyrrole
Procedure:
-
In a Schlenk tube, dissolve N-methylpyrrole (5.0 equiv.) in anhydrous DMSO (2 mL per 2 mmol of iodoarene).
-
Add potassium fluoride (KF, 2.0 equiv.) and palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂, 5 mol%).
-
Add the iodoarene (1.0 equiv.).
-
Silver(I) acetate (AgOAc, 1.0 equiv.) is added in five portions, one every hour.
-
The reaction vessel is sealed, and the mixture is stirred at 100 °C under an argon atmosphere for 5 hours.[2]
-
After cooling, the reaction mixture is poured into water and the resulting precipitate is filtered through Celite, washing with dichloromethane.[2]
-
The filtrate is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification by column chromatography yields the 2-arylpyrrole.[2]
Buchwald-Hartwig Amination of 2-Bromopyridine
This reaction is a powerful method for forming C-N bonds, widely used in the synthesis of pharmaceutical intermediates. While shown for a bromopyridine, the conditions are applicable to bromopyrroles.
Reaction: 2-Bromo-6-methylpyridine + (+/-)-trans-1,2-Diaminocyclohexane → N1,N2-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine
Procedure:
-
To a Schlenk vessel under an argon atmosphere, add sodium tert-butoxide (NaOtBu, 2.4 g, 25 mmol), (±)-BINAP (218 mg, 0.35 mmol), and tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃], 160 mg, 0.18 mmol).[3]
-
Add 2-bromo-6-methylpyridine (3.0 g, 18 mmol) and (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol).[3]
-
Add anhydrous toluene (50 mL).[3]
-
The resulting mixture is heated to 80 °C and stirred for 4 hours.[3]
-
After cooling to room temperature, diethyl ether (50 mL) is added.[3]
-
The mixture is washed with brine (2 x 30 mL), and the organic layer is dried over MgSO₄.[3]
-
The solvent is removed by evaporation under reduced pressure, and the product is recrystallized from pentane/diethyl ether to yield the aminated product (1.72 g, 60%).[3]
Visualizing the Protocols
Diagrams illustrating reaction workflows and mechanisms provide a clear understanding of the chemical processes.
Workflow Comparison: Stille (Tin) vs. Suzuki (Boron) Coupling
This diagram contrasts the workflow of the traditional Stille coupling with the more modern Suzuki-Miyaura coupling, highlighting the differences in reagents and byproducts.
Caption: Workflow comparison of Stille and Suzuki couplings.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
General Scheme for Direct C-H Arylation
This diagram shows the logical flow of a direct C-H arylation reaction, which avoids the need for pre-functionalizing the pyrrole starting material.
Caption: Workflow for direct C-H arylation of pyrroles.
References
A Comparative Guide to the Reaction Kinetics of Stille Coupling Pathways
For Researchers, Scientists, and Drug Development Professionals
The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, is a cornerstone of modern organic synthesis due to its broad functional group tolerance and generally mild reaction conditions.[1][2][3] Understanding the reaction kinetics of different Stille coupling pathways is paramount for optimizing reaction conditions, improving yields, and scaling up processes in pharmaceutical and materials science research. This guide provides an objective comparison of the kinetic performance of various Stille coupling pathways, supported by experimental data and detailed methodologies.
The Catalytic Cycle: A Three-Step Process
The generally accepted mechanism for the Stille coupling proceeds through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The nature of the reactants, catalyst, ligands, and solvent can influence the rate of each step, with the transmetalation step often being the rate-determining step.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Stille reaction.
Comparative Kinetic Data
The rate of the Stille coupling is significantly influenced by the choice of substrates, ligands, and additives. The following tables summarize quantitative data on how these factors affect reaction kinetics.
Influence of Phosphine Ligands on Reaction Rates
The electronic and steric properties of phosphine ligands play a crucial role in modulating the reactivity of the palladium catalyst.[5][6] Electron-rich and bulky ligands generally accelerate the oxidative addition and reductive elimination steps.[5]
| Ligand | Catalyst System | Substrates | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| PPh₃ | Pd₂(dba)₃ | Iodobenzene + Vinyltributyltin | Dioxane | 50 | 1.0 (relative) | [7] |
| AsPh₃ | Pd₂(dba)₃ | Iodobenzene + Vinyltributyltin | Dioxane | 50 | 114 (relative) | [7] |
| P(t-Bu)₃ | Pd(0) | Aryl Chlorides + Organostannane | Dioxane | RT | Effective for unactivated substrates | [8] |
| PCy₃ | Pd(0) | Aryl Triflates + Organostannane | Dioxane | RT | Good yields | [8] |
Note: The significantly higher relative rate with triphenylarsine (AsPh₃) suggests it facilitates the transmetalation step more effectively than triphenylphosphine (PPh₃) under these conditions.[7]
Comparative Reactivity of Organostannanes
The nature of the organic group transferred from the organostannane reagent and the non-transferable groups on the tin atom affect the rate of transmetalation.[1][7]
| Organostannane | Relative Rate of Transmetalation | Key Characteristics |
| Alkynyl | Fastest | Generally high reactivity. |
| Vinyl | > Aryl > Allyl ~ Benzyl >> Alkyl | Widely used due to a good balance of reactivity and stability.[7][9] |
| Aryl | Moderate | Both electron-donating and withdrawing groups can increase the rate of transmetalation.[1] |
| Alkyl | Slowest | Generally sluggish and may require optimization.[1] |
Note: The much slower migration rate of alkyl groups allows for their use as "non-transferable" groups on the tin atom.[9]
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are essential for comparing different reaction pathways. The following are detailed methodologies for key experiments in studying Stille coupling kinetics.
General Experimental Workflow for Kinetic Studies
Caption: General experimental workflow for kinetic studies.
Protocol 1: In-Situ Monitoring by ³¹P NMR Spectroscopy
Objective: To monitor the real-time concentration of the palladium-phosphine catalyst and its intermediates throughout the reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Organostannane (e.g., vinyltributyltin)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃)
-
Anhydrous, degassed solvent (e.g., toluene-d₈)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tube equipped with a J. Young valve
Procedure:
-
In a glovebox, accurately weigh the palladium precursor, phosphine ligand, and internal standard into the NMR tube.
-
Add the deuterated solvent via syringe to dissolve the solids.
-
Acquire an initial ³¹P NMR spectrum to confirm the formation of the active Pd(0)L₂ species.
-
Inject the aryl halide into the NMR tube, seal the tube, and quickly acquire a series of ³¹P NMR spectra to monitor the oxidative addition step.
-
After the oxidative addition is complete, inject the organostannane to initiate the transmetalation and subsequent reductive elimination steps.
-
Continue acquiring time-resolved ³¹P NMR spectra at regular intervals until the reaction is complete.
-
Integrate the signals corresponding to the catalyst, intermediates, and the internal standard to determine their concentrations over time.
-
Plot the concentration data to determine the reaction order and rate constants for each step.
Protocol 2: Ex-Situ Monitoring by GC-MS
Objective: To determine the rate of consumption of reactants and formation of the product by analyzing aliquots of the reaction mixture.
Materials:
-
Aryl halide
-
Organostannane
-
Palladium catalyst and ligand
-
Anhydrous, degassed solvent
-
Internal standard (e.g., a high-boiling, non-reactive hydrocarbon)
-
Quenching solution (e.g., cold diethyl ether)
-
Schlenk flask and gas-tight syringes
Procedure:
-
Set up the reaction in a Schlenk flask under an inert atmosphere.
-
Add the solvent, internal standard, aryl halide, and organostannane.
-
Bring the reaction mixture to the desired temperature.
-
Initiate the reaction by adding the palladium catalyst solution.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a gas-tight syringe.
-
Immediately quench the aliquot in a vial containing the cold quenching solution to stop the reaction.
-
Analyze the quenched samples by GC-MS.
-
Quantify the concentrations of the reactants and the product by integrating their peak areas relative to the internal standard.[7]
-
Construct concentration versus time profiles to determine the reaction rate and order.
Protocol 3: In-Situ Monitoring by IR Spectroscopy
Objective: To continuously monitor the concentration of key functional groups of reactants and products in real-time.
Materials:
-
Reactants and catalyst as described above.
-
Anhydrous, degassed solvent.
-
A reactor equipped with an in-situ IR probe (e.g., a diamond-tipped ATR probe).[10][11][12]
Procedure:
-
Assemble the reactor with the in-situ IR probe, ensuring a proper seal.
-
Charge the reactor with the solvent and reactants under an inert atmosphere.
-
Record a background IR spectrum of the initial reaction mixture.
-
Initiate the reaction by adding the catalyst and/or heating.
-
Continuously record IR spectra at regular intervals throughout the reaction.
-
Identify characteristic absorption bands for the reactants and the product that do not overlap significantly.
-
Monitor the change in the absorbance of these characteristic peaks over time.
-
Correlate the absorbance data to concentration using a pre-established calibration curve to obtain kinetic profiles.
Conclusion
The kinetic analysis of Stille coupling pathways reveals a complex interplay between substrates, catalysts, ligands, and reaction conditions. While the transmetalation step is often rate-limiting, a thorough understanding of the kinetics of all elementary steps is crucial for rational reaction design and optimization. The experimental protocols provided in this guide offer robust methodologies for acquiring the high-quality kinetic data necessary for such analyses. By leveraging these techniques, researchers can accelerate the development of efficient and scalable Stille coupling reactions for a wide range of applications in chemical synthesis and drug discovery.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Methyl-2-(tributylstannyl)pyrrole: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and proper disposal of 1-Methyl-2-(tributylstannyl)pyrrole, a toxic organotin compound utilized in specialized research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Hazard Summary
This compound is a hazardous chemical with significant health and environmental risks. All handling and disposal operations must be conducted by trained personnel equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be performed within a certified chemical fume hood to avoid inhalation of vapors.
The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure[1] |
Experimental Protocol: Waste Disposal Workflow
The proper disposal of this compound and associated waste involves a multi-step process designed to minimize exposure and ensure regulatory compliance.
Step 1: Waste Collection and Segregation
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Solid Waste: Contaminated solid waste, such as gloves, filter paper, and absorbent materials, must be collected in a separate, sealed container also labeled as hazardous organotin waste.
-
Labeling: All waste containers must be clearly marked with the words "Organotin Waste" in letters at least 25mm high, along with the full chemical name and associated hazard symbols.[2]
Step 2: Decontamination of Glassware and Equipment
-
Initial Rinse: Glassware and equipment that have come into contact with the compound should be rinsed with an appropriate organic solvent (e.g., acetone, DCM) immediately after use. This rinse solvent must be collected and treated as hazardous liquid waste.
-
Oxidative Decontamination: To deactivate residual organotin compounds, soak the rinsed glassware in a 10% aqueous solution of sodium hypochlorite (bleach) overnight.[3] This process oxidizes the toxic organotin species to less harmful tin oxides.[3] The bleach solution should be managed as a separate waste stream.
-
Final Cleaning: After the bleach soak, the glassware can be washed with a standard laboratory detergent and water.
Step 3: Final Disposal
-
Licensed Disposal Facility: All sealed and properly labeled containers of this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Controlled Landfill: The ultimate disposal method for organotin waste is typically a controlled landfill, where the sealed containers are buried to prevent environmental release.[2][4]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 1-Methyl-2-(tributylstannyl)pyrrole: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 1-Methyl-2-(tributylstannyl)pyrrole, a member of the organotin family, which requires meticulous handling due to its hazardous properties. Adherence to these protocols is critical for minimizing risks and ensuring responsible disposal.
Immediate Safety and Hazard Information
This compound is a toxic compound with significant health and environmental hazards. The following table summarizes its GHS classifications and other key safety data.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure[1] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₃₃NSn |
| Molecular Weight | 370.16 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.1223 g/mL at 25 °C |
| Flash Point | 98.3 °C (208.9 °F) - closed cup |
| Storage Temperature | −20°C |
Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Double gloving: - Inner: Nitrile gloves- Outer: Butyl rubber or heavy-duty nitrile gloves. | Organotins can penetrate many glove materials. Double gloving provides an additional layer of protection. Butyl rubber is often recommended for its high resistance to a wide range of chemicals.[2] Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected. |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Body | Flame-retardant lab coat worn over long-sleeved clothing and long pants. | Provides a barrier against skin contact. |
| Respiratory | Work in a certified chemical fume hood. | Ensures adequate ventilation and prevents inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Preparation:
-
Gather all necessary equipment: Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove any moisture.
-
Inert Atmosphere: The reaction vessel must be purged with an inert gas (nitrogen or argon) before introducing the reagent.
-
Syringe Preparation: Use a clean, dry syringe and needle. Flush the syringe with inert gas multiple times before drawing up the liquid.
Handling:
-
Transfer: Use a syringe to transfer the liquid from the Sure/Seal™ bottle to the reaction vessel. The bottle should be pressurized with a slight positive pressure of inert gas.
-
Temperature Control: If the reaction requires cooling, ensure the cooling bath is in place before adding the reagent.
-
Reaction Monitoring: Monitor the reaction progress under the inert atmosphere.
Post-Reaction:
-
Quenching: Any unreacted organotin reagent should be quenched carefully. A common method is the slow addition of a proton source, such as isopropanol, at a low temperature.
-
Work-up: Once the reaction is complete and quenched, the work-up can proceed. Be aware that organotin byproducts will be present in the reaction mixture.
Disposal Plan
Proper disposal of organotin waste is critical to prevent environmental contamination. All waste containing this compound or its byproducts must be treated as hazardous waste.
Waste Streams:
-
Liquid Waste: Collect all liquid waste containing organotins in a dedicated, clearly labeled, and sealed waste container.
-
Solid Waste: Contaminated consumables (e.g., gloves, paper towels, silica gel) must be collected in a separate, sealed hazardous waste container.
-
Glassware: Contaminated glassware should be decontaminated before washing.
Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, toluene) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.
-
Oxidative Treatment: Immerse the glassware in a solution of potassium permanganate in aqueous sodium hydroxide or an oxidizing acid bath (e.g., nitric acid) overnight. This will oxidize the tin compounds to less toxic inorganic tin oxides.
-
Final Cleaning: After the oxidative treatment, the glassware can be washed with soap and water.
The following diagram illustrates the logical workflow for handling this compound.
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
